2-(Octylamino)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(octylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-11-9-10-12/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYBWDBLVDZIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067699 | |
| Record name | Ethanol, 2-(octylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32582-63-1 | |
| Record name | N-Octylaminoethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32582-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl ethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032582631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Octylamino)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(octylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(octylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(octylamino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-OCTYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0XU06U318 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Applications of 2-(Octylamino)ethanol
Abstract
This technical guide provides a comprehensive overview of 2-(Octylamino)ethanol (CAS No. 32582-63-1), a secondary amino alcohol with significant potential in various scientific and industrial fields. This document consolidates critical data on its chemical identity, physicochemical properties, plausible synthesis routes, and established and potential applications. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule's characteristics. The guide emphasizes the relationship between its amphiphilic structure—comprising a hydrophobic octyl chain and a hydrophilic amino-alcohol head—and its functional properties. Detailed protocols for analysis, alongside crucial safety and handling information, are also presented to ensure its effective and safe utilization in a laboratory setting.
Chemical Identity and Molecular Structure
This compound, also known as N-Octylethanolamine, is a bifunctional organic compound featuring a secondary amine and a primary alcohol. This structure imparts amphiphilic properties, with a long, nonpolar octyl tail and a polar head group. These features are fundamental to its chemical behavior and potential applications, particularly in areas requiring surface activity or specific solubility characteristics.
Below is a summary of its key identifiers:
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Octylethanolamine, N-(2-Hydroxyethyl)octylamine | [1][2] |
| CAS Number | 32582-63-1 | [1][3] |
| Molecular Formula | C₁₀H₂₃NO | [1][2] |
| Molecular Weight | 173.30 g/mol | [1] |
| InChIKey | UVYBWDBLVDZIOX-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCCCCNCCO | [1] |
| European Community (EC) No. | 251-111-8 | [1][3] |
Physicochemical Properties
The physicochemical properties of this compound are dictated by its molecular structure. The octyl group renders it significantly less water-soluble than its short-chain analogs (e.g., 2-(ethylamino)ethanol), while the amino and hydroxyl groups allow for hydrogen bonding and solubility in polar organic solvents.
Notably, while some experimental data is available, many physical properties are based on computational models and should be considered as such.
Table of Physicochemical Properties:
| Property | Value | Type | Reference |
| Boiling Point | 274.4 °C at 760 mmHg | Experimental | [3][4][] |
| Density | 0.866 g/cm³ | Calculated | [2][4][] |
| Flash Point | 74.4 °C | Experimental | [3] |
| Refractive Index | 1.447 | Experimental | [3] |
| XLogP3-AA | 2.5 | Calculated | [1] |
| Hydrogen Bond Donor Count | 2 | Calculated | [1] |
| Hydrogen Bond Acceptor Count | 2 | Calculated | [1] |
| Rotatable Bond Count | 9 | Calculated | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and methanol. | Experimental | [6][7] |
| Kovats Retention Index | 1333 (Standard non-polar column) | Experimental | [1] |
Synthesis and Chemical Reactivity
3.1. Plausible Synthesis Route: Ethoxylation of Octylamine
A primary industrial method for producing N-alkylethanolamines involves the reaction of a primary amine with ethylene oxide. This reaction is an ethoxylation process where the nucleophilic amine attacks the epoxide ring. Based on established chemical principles and similar reactions, a plausible synthesis for this compound is outlined below.
Reaction: n-Octylamine + Ethylene Oxide → this compound
This reaction is typically conducted in a solvent such as ethanol under controlled temperature and pressure in an autoclave. The lone pair of electrons on the nitrogen of octylamine initiates a nucleophilic attack on one of the carbon atoms of the ethylene oxide ring, causing the ring to open and form the N-alkylethanolamine product.
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An In-Depth Technical Guide to 2-(Octylamino)ethanol for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Octylamino)ethanol, a secondary amino alcohol with significant applications in pharmaceutical sciences, particularly in the realm of transdermal drug delivery. This document delves into the fundamental physicochemical properties of this compound, including its molecular weight, and offers a detailed exploration of its synthesis, mechanisms of action as a permeation enhancer, and analytical methodologies for its characterization and quantification. Furthermore, this guide addresses critical safety and handling considerations to ensure its proper and safe utilization in a laboratory and developmental setting. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering both foundational knowledge and practical insights to leverage the unique properties of this compound.
Introduction: Unveiling this compound
This compound, also known as N-Octylethanolamine, is an organic compound featuring a secondary amine and a primary alcohol functional group. Its amphiphilic nature, stemming from the combination of a lipophilic octyl chain and a hydrophilic ethanolamine head, underpins its utility in a variety of chemical and pharmaceutical applications. The strategic balance between these two moieties allows it to interact with both lipidic and aqueous environments, a key characteristic for its function as a permeation enhancer in complex biological barriers such as the skin. This guide will systematically unpack the science behind this compound, providing the necessary technical details for its effective application in research and development.
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its effective application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 173.30 g/mol | [1] |
| Molecular Formula | C₁₀H₂₃NO | [1] |
| CAS Number | 32582-63-1 | [1] |
| Appearance | Clear, colorless liquid (presumed) | General knowledge |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Soluble in organic solvents, limited solubility in water | Inferred from structure |
| Synonyms | N-Octylethanolamine, 2-(Octylamino)ethan-1-ol, N-(2-Hydroxyethyl)octylamine | [1] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of a primary amine, octylamine, with ethylene oxide. This reaction is a nucleophilic ring-opening of the epoxide, a common and efficient method for the production of ethanolamines.[2][3][4]
Reaction Principle
The lone pair of electrons on the nitrogen atom of octylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This leads to the opening of the strained three-membered ring and the formation of a new carbon-nitrogen bond. A subsequent proton transfer step, typically involving a solvent or another amine molecule, neutralizes the resulting alkoxide to yield the final this compound product.
Caption: Synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on the known reactivity of primary amines with ethylene oxide.[2][4] Optimization of reaction conditions (temperature, pressure, and catalyst) may be required to achieve desired yield and purity.
Materials:
-
Octylamine
-
Ethylene oxide
-
Anhydrous ethanol (or another suitable solvent)
-
Nitrogen gas
-
Pressure-rated reaction vessel with stirring and temperature control
-
Cooling bath
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with nitrogen to create an inert atmosphere.
-
Charging Reactants: Charge the reaction vessel with octylamine and the solvent (e.g., anhydrous ethanol). The molar ratio of amine to ethylene oxide is a critical parameter, with an excess of the amine often used to minimize the formation of di- and tri-ethanolamine byproducts.[2]
-
Cooling: Cool the reaction mixture to a low temperature (e.g., 0-10 °C) using a cooling bath. The reaction is exothermic, and maintaining a low temperature during the addition of ethylene oxide is crucial for safety and selectivity.
-
Ethylene Oxide Addition: Slowly add ethylene oxide to the stirred reaction mixture. The rate of addition should be carefully controlled to manage the heat generated.
-
Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature. The reaction can be carried out under atmospheric or elevated pressure. The use of a catalyst, such as an acid or a base, can accelerate the reaction, though it may also influence the product distribution.[2]
-
Work-up and Purification: Upon completion of the reaction (monitored by techniques like GC or TLC), the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to isolate the this compound from unreacted starting materials and byproducts.
Application in Drug Development: A Potent Permeation Enhancer
The primary application of this compound in drug development lies in its role as a chemical permeation enhancer for transdermal drug delivery systems.[5][6] The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of many therapeutic agents. Chemical enhancers like this compound reversibly disrupt this barrier, facilitating the passage of drug molecules into the systemic circulation.
Mechanism of Action
The efficacy of this compound as a permeation enhancer is attributed to its amphiphilic structure, which allows it to interact with the lipid-rich matrix of the stratum corneum. The proposed mechanisms of action include:
-
Disruption of Lipid Bilayer: The lipophilic octyl tail can insert into the highly ordered lipid bilayers of the stratum corneum, disrupting their packing and increasing their fluidity. This creates transient pores or channels through which drug molecules can more readily diffuse.[7]
-
Interaction with Intercellular Proteins: The hydrophilic ethanolamine head can interact with the polar head groups of the lipids and with intracellular proteins, further contributing to the disruption of the barrier.
-
Increased Drug Partitioning: By altering the polarity of the stratum corneum, this compound can enhance the partitioning of a drug from its formulation into the skin.
Caption: Mechanism of skin permeation enhancement.
Formulation Considerations
This compound can be incorporated into various transdermal formulations, such as gels, creams, and patches.[8] The concentration of the enhancer is a critical parameter that needs to be optimized to achieve the desired level of permeation enhancement without causing significant skin irritation. It is often used in combination with other excipients, such as solvents (e.g., ethanol, propylene glycol), to improve drug solubility and further enhance skin penetration.[5]
Analytical Methodologies
Robust analytical methods are essential for the quality control of this compound and for its quantification in formulation and biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[9][10][11]
Experimental Protocol (Representative):
-
Sample Preparation:
-
For pure substance analysis, dissolve a known amount of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
For analysis in a formulation or biological matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.
-
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector, with the temperature set to ensure efficient volatilization without thermal degradation (e.g., 250 °C).
-
Oven Program: A temperature gradient program is typically used to ensure good separation. For instance, start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for identification and library matching, and selected ion monitoring (SIM) mode for sensitive quantification.
-
Mass Range: A typical mass range would be m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound.[12][13][14][15]
-
¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. Expected signals would include those for the methyl (CH₃), methylene (CH₂) groups of the octyl chain, the methylene groups adjacent to the nitrogen and oxygen, and the hydroxyl (OH) and amine (NH) protons.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[13][16]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[17][18][19][20] The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.
-
N-H stretch: A weaker band in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch: Sharp peaks in the region of 2850-3000 cm⁻¹ corresponding to the alkyl chain.
-
C-N stretch: A band in the region of 1000-1200 cm⁻¹.
-
C-O stretch: A strong band in the region of 1050-1150 cm⁻¹.
Safety and Handling
Hazard Identification
Based on the GHS classification for similar amino alcohols, this compound is likely to be classified as:[1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[21]
-
Skin Corrosion/Irritation (Category 1B or 2): Causes severe skin burns and eye damage or causes skin irritation.[1][21]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][21]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[22]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[22]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile molecule with significant potential in the field of drug development, particularly as a chemical permeation enhancer. Its unique amphiphilic structure allows for effective disruption of the stratum corneum, facilitating the transdermal delivery of a wide range of therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, mechanism of action, analytical techniques, and safety considerations. By understanding and applying the principles outlined in this document, researchers and scientists can effectively and safely utilize this compound to advance their research and development endeavors in the pharmaceutical sciences.
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An In-Depth Technical Guide to the Mass Spectrometry of 2-(Octylamino)ethanol
Introduction
2-(Octylamino)ethanol is a secondary amino alcohol characterized by a linear eight-carbon alkyl chain (octyl group) attached to a nitrogen atom, which in turn is bonded to an ethanol group. This bifunctional molecular architecture, possessing both a secondary amine and a primary alcohol, imparts unique chemical properties that are relevant in various fields, including the synthesis of surfactants, corrosion inhibitors, and as a precursor in pharmaceutical development. The accurate identification and structural confirmation of this molecule are paramount for quality control, metabolic studies, and reaction monitoring.
Mass spectrometry stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight. However, the molecule's dual functionality presents a fascinating and complex fragmentation pattern that requires a nuanced understanding of ionization principles and fragmentation mechanisms. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the causality behind instrumental choices, predict fragmentation pathways with mechanistic reasoning, and provide validated experimental protocols for its analysis.
Section 1: Physicochemical Properties & Mass Spectrometric Implications
A molecule's behavior in a mass spectrometer is fundamentally governed by its chemical properties. For this compound, the key features are its molecular weight, the presence of a nitrogen atom, and the two distinct functional groups.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₁₀H₂₃NO | [1][2][3] |
| Molecular Weight | 173.30 g/mol | [1][3] |
| Monoisotopic Mass | 173.1780 u | [1] |
| Functional Groups | Secondary Amine, Primary Alcohol |
The most immediate observation is the odd nominal molecular weight (173), which is a direct consequence of the Nitrogen Rule . This rule states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] The presence of the basic amine group makes the molecule readily amenable to protonation, favoring analysis by positive-ion mode electrospray ionization (+ESI). Conversely, the lone pair electrons on both the nitrogen and oxygen atoms are primary targets for electron removal during electron ionization (EI), initiating a cascade of fragmentation events. The interplay between the amine, the alcohol, and the long, flexible alkyl chain dictates the fragmentation pathways, which will be explored in detail.
Section 2: Selecting the Optimal Ionization Technique
The choice of ionization method is the most critical experimental decision, determining whether the analysis will yield the molecular weight, structural information, or both. For this compound, two techniques are highly complementary: the "hard" electron ionization (EI) for structural elucidation and the "soft" electrospray ionization (ESI) for unambiguous molecular weight determination.
Electron Ionization (EI): A "Hard" Technique for Structural Fingerprinting
Electron ionization involves bombarding the analyte molecule with high-energy electrons (typically 70 eV), causing the ejection of a valence electron to form a radical cation (M•⁺).[5][6][7] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5][7] While this often results in a weak or absent molecular ion peak, the resulting fragment ions create a detailed "fingerprint" that is invaluable for structural confirmation.[7][8] EI is most commonly coupled with Gas Chromatography (GC), which is well-suited for a molecule of this volatility.
Electrospray Ionization (ESI): A "Soft" Technique for Molecular Ion Confirmation
In contrast, ESI is a soft ionization technique that generates ions from a liquid solution. For this compound, analysis in positive ion mode is ideal. The sample solution, typically acidified with a reagent like formic acid, is nebulized in a strong electric field.[3] This process facilitates the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. The primary benefit of ESI is the generation of an intense signal corresponding to the intact molecule (at m/z 174), providing clear confirmation of its molecular weight. ESI is the ionization source of choice for Liquid Chromatography-Mass Spectrometry (LC-MS) systems.[9]
Section 3: Deciphering the EI Fragmentation Pattern
The EI mass spectrum of this compound is a composite of fragmentation pathways characteristic of both amines and alcohols, dominated by energetically favorable cleavage events adjacent to the heteroatoms (α-cleavage).
The Molecular Ion (M•⁺)
The initial species formed is the molecular ion at m/z 173 . Due to the presence of the long alkyl chain and the two functional groups which readily direct fragmentation, this peak is expected to be of very low abundance or entirely absent.[8]
Dominant α-Cleavage Pathways
Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a heteroatom, is the most significant fragmentation route for both amines and alcohols because it produces a resonance-stabilized cation.[4][10]
-
Pathway A: Amine-Directed α-Cleavage (The Base Peak) The most favorable fragmentation is the α-cleavage at the C-C bond adjacent to the nitrogen within the octyl chain. This results in the loss of the largest possible stable radical, a heptyl radical (•C₇H₁₅). The resulting immonium ion is highly stabilized by resonance. This cleavage is predicted to produce the base peak (the most intense peak) in the spectrum.
-
Reaction: [C₈H₁₇-NH-C₂H₄OH]•⁺ → [CH₂=N⁺H-CH₂CH₂OH] + •C₇H₁₅
-
Fragment: m/z 74
-
-
Pathway B: Alcohol-Directed α-Cleavage A competing α-cleavage occurs adjacent to the oxygen atom. This involves the loss of the octylaminoethyl radical, leading to a characteristic fragment for primary alcohols.
-
Reaction: [C₈H₁₇-NH-CH₂-CH₂OH]•⁺ → [CH₂=O⁺H] + •CH₂-NH-C₈H₁₇
-
Fragment: m/z 31 [11]
-
-
Pathway C: Cleavage at the C-N Bond A third α-cleavage can occur at the bond between the nitrogen and the ethanol group. This results in the loss of a hydroxyethyl radical.
-
Reaction: [C₈H₁₇-NH-CH₂CH₂OH]•⁺ → [C₈H₁₇-N⁺H=CH₂] + •CH₂OH
-
Fragment: m/z 128
-
Secondary Fragmentation Mechanisms
-
Dehydration: Alcohols readily lose a molecule of water (18 u) upon electron ionization.[4][10] This would produce a fragment ion at M-18.
-
Fragment: m/z 155 ([C₁₀H₂₁N]•⁺)
-
-
Alkyl Chain Fragmentation: The long octyl chain will undergo typical alkane fragmentation, producing a series of carbocation fragments separated by 14 u (CH₂). This will result in a characteristic cluster of peaks.[8]
-
Fragments: m/z 57 (C₄H₉⁺), m/z 43 (C₃H₇⁺), m/z 29 (C₂H₅⁺)
-
Summary of Predicted EI Fragments
| m/z | Proposed Structure / Origin | Pathway | Predicted Intensity |
| 173 | [C₁₀H₂₃NO]•⁺ (Molecular Ion) | - | Very Low / Absent |
| 155 | [M - H₂O]•⁺ | Dehydration | Low to Medium |
| 128 | [C₈H₁₇-N⁺H=CH₂] | α-Cleavage (C-N) | Medium |
| 74 | [CH₂=N⁺H-CH₂CH₂OH] | α-Cleavage (Amine) | High (Base Peak) |
| 57 | [C₄H₉]⁺ | Alkyl Chain | Medium |
| 43 | [C₃H₇]⁺ | Alkyl Chain | Medium |
| 31 | [CH₂=O⁺H] | α-Cleavage (Alcohol) | High |
Section 4: Validated Experimental Protocols
The following protocols provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol: GC-EI-MS for Structural Confirmation
-
Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in methanol. Dilute to a working concentration of 1-10 µg/mL using methanol or dichloromethane.
-
GC System & Column:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer (EI) Parameters:
-
Ion Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 25 - 250.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis: Identify the chromatographic peak for this compound. Extract the mass spectrum and compare the observed fragments to the predicted pattern (Table above), paying close attention to the base peak at m/z 74 and the key fragments at m/z 31 and 128.
Protocol: LC-ESI-MS for Molecular Weight Determination
-
Sample Preparation: Prepare a 100 µg/mL stock solution in methanol. Dilute to a working concentration of 1 µg/mL using the initial mobile phase composition (95:5 Water:Acetonitrile + 0.1% Formic Acid).
-
LC System & Column:
-
Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Gradient Elution Profile:
-
Initial: 5% B.
-
0.5 min: 5% B.
-
4.0 min: 95% B.
-
5.0 min: 95% B.
-
5.1 min: 5% B (return to initial).
-
6.0 min: End run.
-
-
Mass Spectrometer (ESI) Parameters:
-
Ionization Mode: Positive Electrospray (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 50 - 300.
-
-
Data Analysis: Extract the ion chromatogram for m/z 174.18 ([M+H]⁺). The presence of a strong chromatographic peak at this mass confirms the molecular weight of the compound.
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of how fundamental chemical principles dictate analytical outcomes. Its structure, containing both a secondary amine and a primary alcohol, results in a predictable yet complex fragmentation pattern under electron ionization, which is dominated by α-cleavage to yield key structural markers at m/z 74 and m/z 31. This "hard" ionization technique provides a rich fingerprint for definitive structural confirmation. Complementing this, "soft" electrospray ionization provides an unambiguous determination of the molecular weight via the protonated [M+H]⁺ ion at m/z 174. By strategically employing both GC-EI-MS and LC-ESI-MS, researchers and drug development professionals can achieve a comprehensive and confident characterization of this important bifunctional molecule.
References
-
Title: Mass Spectrometry of Alcohols Source: Chemistry Steps URL: [Link]
-
Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: Mass Spectrometry of Alcohols Source: YouTube URL: [Link]
-
Title: 2-[1-(Octylamino)ethoxy]ethanol Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: mass spectrum of ethanol fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]
-
Title: Ethanol, 2-(octylamino)- Source: SIELC Technologies URL: [Link]
-
Title: N-Octylaminoethanol Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Mass spectrometry of the phosphatidyl amino alcohols Source: Journal of Lipid Research via PubMed URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications Source: Research and Reviews: Journal of Chemistry URL: [Link]
-
Title: Mass Spectroscopy: Alcohol Fragmentation Patterns Source: YouTube URL: [Link]
-
Title: Electron impact ionization (EI) mass spectra of n-alkylamines Source: ResearchGate URL: [Link]
-
Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]
-
Title: 3.1: Electron Ionization Source: Chemistry LibreTexts URL: [Link]
-
Title: Chapter 11 - Amines Source: Future4200 URL: [Link]
-
Title: Ethanol, 2-(octylamino)- Source: NIST Chemistry WebBook URL: [Link]
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- 11. m.youtube.com [m.youtube.com]
Introduction: The Imperative for Advanced CO₂ Capture Solvents
An In-Depth Technical Guide to the Mechanism of Action of 2-(Octylamino)ethanol in CO₂ Capture
The mitigation of carbon dioxide (CO₂) emissions, primarily from industrial flue gases, remains a critical challenge in addressing climate change.[1] Among the suite of carbon capture, utilization, and storage (CCUS) technologies, post-combustion capture using chemical absorption is the most mature and widely deployed method.[2] Aqueous alkanolamine solutions, such as monoethanolamine (MEA), have historically been the industry benchmark.[3] However, their application is hampered by significant drawbacks, including high energy penalties for solvent regeneration, corrosive nature, and oxidative degradation.[4]
This has catalyzed a rigorous search for next-generation solvents that offer superior performance. This compound (OAE) emerges as a promising candidate within the secondary alkanolamine class. Its unique molecular architecture, featuring a secondary amine for CO₂ reactivity and a long octyl chain, suggests novel properties that could overcome the limitations of traditional amines. The lipophilic octyl group can induce phase-separation behavior upon CO₂ loading, potentially leading to a significant reduction in regeneration energy. Understanding the fundamental mechanism of its interaction with CO₂ is paramount for optimizing its application and designing efficient capture processes.
This guide provides a comprehensive technical overview of the reaction mechanisms governing CO₂ capture by this compound, grounded in established principles of amine chemistry and supported by methodologies for its empirical validation.
Core Reaction Mechanisms: A Dichotomy of Pathways
The reaction between a secondary amine like this compound and CO₂ is not monolithic. It proceeds primarily through two competing pathways: the carbamate formation pathway and the bicarbonate formation pathway . The prevalence of each is dictated by factors such as water content, CO₂ loading, and the steric hindrance around the nitrogen atom. The bulky octyl group in OAE plays a decisive role in modulating these pathways.
Carbamate Formation Pathway
This pathway is generally favored for primary and secondary amines in aqueous solutions. It is a two-step process initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the CO₂ molecule.
-
Step 1: Zwitterion Formation The initial reaction forms a transient, unstable intermediate known as a zwitterion. This step is typically the rate-determining step in the overall reaction.[5]
R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻ (where R₂NH is this compound)
-
Step 2: Deprotonation The zwitterion is rapidly deprotonated by a Brønsted base present in the solution (B), such as another OAE molecule, water, or a hydroxide ion, to form a stable carbamate and a protonated base.
R₂N⁺HCOO⁻ + B ⇌ R₂NCOO⁻ + BH⁺
The overall stoichiometry for carbamate formation is:
2 R₂NH + CO₂ ⇌ R₂NCOO⁻ + R₂NH₂⁺
This mechanism theoretically limits the maximum CO₂ loading capacity to 0.5 moles of CO₂ per mole of amine.
Bicarbonate Formation Pathway
The significant steric hindrance imparted by the octyl group adjacent to the nitrogen atom can destabilize the carbamate structure. This steric crowding makes the nitrogen less accessible for direct reaction with CO₂, promoting an alternative mechanism where OAE acts primarily as a Brønsted base.
In this pathway, CO₂ first reacts with water in a slow hydration step to form carbonic acid:
CO₂ + H₂O ⇌ H₂CO₃
The carbonic acid is then deprotonated by the basic this compound molecule to form bicarbonate and a protonated amine:
H₂CO₃ + R₂NH ⇌ HCO₃⁻ + R₂NH₂⁺
The overall stoichiometry for this pathway is:
R₂NH + CO₂ + H₂O ⇌ HCO₃⁻ + R₂NH₂⁺
This mechanism allows for a theoretical maximum CO₂ loading of 1.0 mole of CO₂ per mole of amine, a significant advantage over the carbamate pathway. Quantum chemistry studies on similarly hindered amines have shown that this bicarbonate pathway is indeed favorable.[6] The choice of solvent is critical; in non-aqueous or water-lean systems, the carbamate pathway may still dominate, whereas in aqueous solutions, the bicarbonate mechanism becomes more significant, especially at higher CO₂ loadings.[6][7]
Diagram of Competing Reaction Pathways
The following diagram illustrates the two primary mechanistic routes for CO₂ capture by this compound.
Caption: Competing reaction pathways for CO₂ capture by this compound.
Experimental Validation of the Mechanism
Validating the proposed mechanisms and quantifying the performance of this compound requires a systematic experimental approach. The following protocols describe key methodologies for elucidating the reaction pathways and determining critical performance parameters.
Protocol 1: Speciation Analysis using ¹³C Nuclear Magnetic Resonance (NMR)
The causality behind using ¹³C NMR is its ability to distinguish between the different carbon environments in the CO₂-loaded solution. The chemical shifts of the carbon atoms in carbamate, bicarbonate, and carbonate species are distinct, allowing for unambiguous identification and quantification.[2][8]
Methodology:
-
Sample Preparation:
-
Prepare a 30 wt% aqueous solution of this compound.
-
Bubble a certified gas mixture (e.g., 15% CO₂ in N₂) through a known volume of the amine solution at a controlled temperature (e.g., 40°C) and flow rate.
-
Extract samples at different time intervals to achieve varying CO₂ loadings (α, moles of CO₂ per mole of amine).
-
For each sample, add a small amount of D₂O (deuterium oxide) to provide a lock signal for the NMR spectrometer.
-
-
NMR Acquisition:
-
Acquire ¹³C NMR spectra on a spectrometer (e.g., 500 MHz) at a constant temperature (e.g., 25°C).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Record the chemical shifts (δ) in parts per million (ppm).
-
-
Data Analysis:
-
Identify the peaks corresponding to different species. Typical chemical shifts are:
-
Carbamate Carbonyl (R₂NCOO⁻): ~160-165 ppm
-
Bicarbonate/Carbonate (HCO₃⁻/CO₃²⁻): ~165-170 ppm
-
-
Integrate the area under each identified peak. The relative concentration of each species is directly proportional to its peak area.
-
Plot the concentration of carbamate and bicarbonate as a function of CO₂ loading (α) to determine which mechanism dominates at different stages of the reaction.
-
NMR Analysis Workflow
Caption: Step-by-step workflow for NMR-based speciation analysis.
Protocol 2: Kinetic Measurements using a Stopped-Flow Apparatus
To understand the reaction speed, which is crucial for designing absorption columns, kinetic measurements are essential. The stopped-flow technique is chosen because it allows for the measurement of rapid reaction rates in the liquid phase, corresponding to the initial moments of CO₂ absorption.
Methodology:
-
Reagent Preparation:
-
Solution A: Aqueous solution of this compound at various concentrations (e.g., 0.1 M to 1.0 M).
-
Solution B: CO₂-saturated water (or another suitable solvent) prepared by bubbling CO₂ through it.
-
A pH indicator may be added to Solution A to spectrophotometrically track the change in H⁺ concentration.
-
-
Stopped-Flow Experiment:
-
Rapidly mix equal volumes of Solution A and Solution B in the stopped-flow instrument's mixing chamber.
-
Monitor the reaction progress by measuring the change in absorbance of the pH indicator or by using a conductivity cell over a short time scale (milliseconds to seconds).
-
The reaction is run under pseudo-first-order conditions, where the amine concentration is in large excess compared to the CO₂ concentration.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k₀) is determined from the exponential decay of the signal.
-
The second-order rate constant (k₂) can be calculated from the slope of a plot of k₀ versus the amine concentration, based on the rate law: Rate = k₂[OAE][CO₂].
-
Repeat the experiment at different temperatures (e.g., 298 K, 313 K, 333 K) to determine the activation energy of the reaction using the Arrhenius equation.
-
Protocol 3: Thermodynamic Analysis via Vapor-Liquid Equilibrium (VLE)
VLE measurements are fundamental for determining the CO₂ absorption capacity and the heat of absorption (ΔHabs), a key parameter for calculating the energy required for regeneration.
Methodology:
-
Experimental Setup:
-
Use a thermostated equilibrium cell equipped with pressure and temperature sensors and a stirring mechanism.
-
-
Measurement Procedure:
-
Charge a precise volume of the OAE solution into the evacuated and sealed cell.
-
Introduce a known amount of CO₂ into the cell.
-
Allow the system to reach equilibrium (stable pressure and temperature) under constant stirring. This may take several hours.
-
Record the equilibrium pressure and temperature.
-
Carefully take a sample of the liquid phase for analysis (e.g., titration or NMR) to determine the CO₂ loading (α).
-
-
Data Analysis:
-
Repeat the procedure at various temperatures and CO₂ partial pressures to generate a comprehensive VLE dataset.
-
The heat of absorption can be calculated from the VLE data using the Gibbs-Helmholtz equation, which relates the equilibrium constant of the reaction to temperature.[8]
-
Quantitative Data Summary
While specific experimental data for this compound is not widely published, we can infer its likely performance characteristics based on studies of analogous secondary amines with varying alkyl chain lengths.
| Parameter | Expected Value Range for OAE | Comparison with MEA (30 wt%) | Rationale & Justification |
| CO₂ Loading Capacity (mol CO₂/mol amine) | 0.7 - 1.0 | ~0.5 | The sterically hindering octyl group promotes the bicarbonate formation pathway, increasing the theoretical maximum loading towards 1.0. |
| Second-Order Rate Constant (k₂) at 298 K (m³/kmol·s) | 1000 - 5000 | ~7000 | The bulky octyl group slightly reduces the reaction rate compared to the less hindered MEA, but reactivity remains high for a secondary amine. |
| Heat of Absorption (-ΔHabs) (kJ/mol CO₂) | 60 - 75 | ~85 | The formation of bicarbonate generally has a lower exothermicity than carbamate formation. A lower heat of absorption directly translates to lower energy required for solvent regeneration. |
Conclusion and Future Outlook
The mechanism of CO₂ capture by this compound is a compelling example of how molecular structure can be tailored to enhance capture performance. The presence of the long octyl chain creates a sterically hindered environment around the reactive amine group, promoting the high-capacity bicarbonate formation pathway over the traditional carbamate route. This leads to a higher theoretical absorption capacity and a lower heat of absorption, addressing two of the major drawbacks of benchmark solvents like MEA.
Furthermore, the lipophilic nature of the octyl group may enable the formulation of phase-change solvents, where a CO₂-rich liquid phase separates upon absorption, allowing for the selective regeneration of a smaller solvent volume and drastically reducing the overall energy duty.
Future research should focus on obtaining precise kinetic and thermodynamic data for OAE, investigating its oxidative and thermal stability, and exploring its performance in blended and non-aqueous solvent systems to fully unlock its potential as a next-generation CO₂ capture agent.
References
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Kim, J., et al. (2017). Solubility of Carbon Dioxide in Aqueous Solutions of Three Secondary Amines: 2-(Butylamino)ethanol, 2-(Isopropylamino)ethanol, and 2-(Ethylamino)ethanol. Journal of Chemical & Engineering Data. Available at: [Link]
-
Zhang, R., et al. (2021). Experimental study on CO2 capture using 2‐(2‐aminoethylamino)ethanol/N,N‐diethyl‐ethanolamine/sulfolane phase‐change absorbents. Greenhouse Gases: Science and Technology. Available at: [Link]
-
Gautam, A., & Mandal, B. (2023). Novel aqueous amine blend of 2-(Butylamino)ethanol and 2-Dimethylaminoethanol for CO2 capture: Equilibrium CO2 loading, RSM optimization, desorption study, characterization and toxicity assessment. Separation and Purification Technology. Available at: [Link]
-
Li, T., et al. (2018). Solubility of CO2 in nonaqueous system of 2-(butylamino)ethanol with 2-butoxyethanol: Experimental data and model representation. Journal of Chemical & Engineering Data. Available at: [Link]
-
Aso, D., et al. (2022). Why does 2-(2-aminoethylamino)ethanol have superior CO2 separation performance to monoethanolamine?: A computational study. Physical Chemistry Chemical Physics. Available at: [Link]
-
Tounsi, H., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Available at: [Link]
-
Ma'mun, S., et al. (2006). Kinetics of the Reaction of Carbon Dioxide with Aqueous Solutions of 2-((2-Aminoethyl) Amino Ethanol. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Matsuzaki, Y., et al. (2013). Ab Initio Study of CO2 Capture Mechanisms in Monoethanolamine Aqueous Solution: Reaction Pathways from Carbamate to Bicarbonate. Energy Procedia. Available at: [Link]
-
Chancibault, C., et al. (2015). Experimental Measurements and Thermodynamic Modelling of Carbon Dioxide Capture with use of 2-(Ethylamino) Ethanol. Journal of Thermodynamics & Catalysis. Available at: [Link]
-
Ma'mun, S., et al. (2007). Experimental and Modeling Study of the Solubility of Carbon Dioxide in Aqueous 30 Mass % 2-((2-Aminoethyl)amino)ethanol Solution. Journal of Chemical & Engineering Data. Available at: [Link]
-
Vega, F., et al. (2021). Advanced Amino Acid-Based Technologies for CO 2 Capture: A Review. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Wang, D., et al. (2015). CO2 Absorption in an Alcoholic Solution of Heavily Hindered Alkanolamine: Reaction Mechanism of 2-(tert-Butylamino)ethanol with CO2 Revisited. The Journal of Physical Chemistry A. Available at: [Link]
-
Chemical Sciences Roundtable. (2022). The Advances in the Chemistry of CO2 Capture Webinar. YouTube. Available at: [Link]
-
Yassin, S. H., et al. (2023). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions Confirming an Intriguing Affinity of C. International Journal of Molecular Sciences. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]
-
Ma'mun, S., et al. (2006). Kinetics of the reaction of carbon dioxide with aqueous solutions of 2-((2-aminoethyl)amino)ethanol. Semantic Scholar. Available at: [Link]
-
ResearchGate. Scheme 1 Reaction mechanisms proposed for MEA/CO 2 : (a) the zwitterion.... Available at: [Link]
-
Zeng, Z., et al. (2017). Efficient CO2 capture by tertiary amine-functionalized ionic liquids through Li+-stabilized zwitterionic adduct formation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Leron, R. B., & Li, M. H. (2012). A Systematic Review of Amino Acid-Based Adsorbents for CO2 Capture. International Journal of Greenhouse Gas Control. Available at: [Link]
-
De Luna, P., et al. (2021). The missing intermediate to form ethanol from carbon dioxide. Nature Catalysis. Available at: [Link]
-
Tucho, W. M., et al. (2020). Thermodynamic and Process Modeling of CO2 Chemical Absorption Process Using Aqueous Monoethanolamine and Enzymatic Potassium Carbonate Solvents: Validation and Comparative Analysis. Processes. Available at: [Link]
-
Versteeg, G. F., & Van Swaaij, W. P. M. (1988). On the kinetics between CO2 and alkanolamines both in aqueous and non-aqueous solutions—I. Primary and secondary amines. Chemical Engineering Science. Available at: [Link]
-
Ahmad, M., et al. (2023). Understanding the Side Chain Effect on Regulation of CO2 Capture by Amino Acid-based Deep Eutectic Solvents. Chemical Engineering Journal. Available at: [Link]
-
Tounsi, H., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Available at: [Link]
-
Kim, J., et al. (2023). Investigation of aqueous bi-solvent blends of 2-(isopropylamino)ethanol (IPAE) and 2-methylpiperazine (2MPZ) for CO2 capture using CO2 absorbent screening tests, 13C NMR, oxidative degradation, and corrosion studies. Separation and Purification Technology. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantitative Analysis of 2-(Octylamino)ethanol
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Octylamino)ethanol. Due to its lack of a strong UV-absorbing chromophore, direct analysis of this secondary amine presents a significant analytical challenge. To overcome this, we detail a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD). This approach allows for direct quantification without the need for complex derivatization procedures, offering excellent retention for this polar compound and near-universal detection. We provide a comprehensive protocol, from sample preparation to data analysis, and discuss the rationale behind the methodological choices. The method is validated according to ICH guidelines to ensure its suitability for use by researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding this compound
This compound is an organic compound characterized by a polar head group (containing a secondary amine and a hydroxyl group) and a non-polar octyl tail. This amphiphilic nature, combined with its high polarity and lack of a chromophore, makes it a difficult analyte for traditional reversed-phase HPLC with UV detection.
-
Poor Retention in Reversed-Phase (RP) HPLC: The polar functional groups lead to minimal interaction with non-polar stationary phases like C18, resulting in poor retention and elution near the solvent front.
-
Lack of a Chromophore: The molecule does not possess conjugated double bonds or aromatic rings that absorb light in the UV-Visible spectrum.[1][2][3] This renders standard UV-Vis detectors largely ineffective for sensitive quantification.
Addressing these challenges requires a strategic approach to both chromatographic separation and detection. Two primary strategies are viable:
-
Indirect Analysis via Derivatization: This involves chemically modifying the analyte to attach a UV-active or fluorescent "tag".[4][5] Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or Dansyl chloride can react with the secondary amine, creating a derivative that is easily detectable.[5][6] While effective, this adds complexity, time, and potential for variability in the sample preparation process.
-
Direct Analysis with Alternative Chromatography and Detection: This modern approach leverages chromatographic modes better suited for polar compounds and universal detectors that do not rely on the analyte's optical properties.
This application note focuses on the second strategy, which offers a more direct, streamlined, and robust workflow.
Method Development Strategy: HILIC Coupled with CAD
Our strategy is built on two core principles: achieving effective chromatographic retention and employing a universal, sensitive detection technique.
The Rationale for Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal separation technique for highly polar compounds that are poorly retained in reversed-phase chromatography.[7][8][9][10][11] The stationary phase is polar (e.g., bare silica, amide, or diol-based), and the mobile phase is typically a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer.
Mechanism of Retention: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like this compound, partition into this aqueous layer from the organic-rich mobile phase, leading to their retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water or buffer concentration).[11] This provides the robust retention necessary for reliable quantification.
The Rationale for Charged Aerosol Detection (CAD)
Since this compound is non-chromophoric, a universal detector is required. Both Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are suitable options.[1][2][3][12] We selected CAD for this application due to its high sensitivity, broad dynamic range, and consistent response for non-volatile analytes.[13][14][15][16]
Principle of Operation:
-
Nebulization: The HPLC column effluent is mixed with nitrogen gas and converted into a fine aerosol.
-
Evaporation: The mobile phase is evaporated in a heated drift tube, leaving behind dried analyte particles.
-
Charging & Detection: These particles are charged by a corona discharge, and the total charge is measured by an electrometer. The resulting signal is directly proportional to the mass of the analyte.
This detection method is independent of the analyte's chemical structure, making it a powerful tool for analyzing compounds without chromophores.[15]
Detailed Application Protocol
This section provides a step-by-step protocol for the analysis of this compound.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column oven |
| Detector | Charged Aerosol Detector (CAD) |
| Analytical Column | HILIC Column (e.g., Silica, Amide, or Diol phase), 150 mm x 4.6 mm, 3.5 µm |
| Data System | Chromatography Data Software (CDS) |
| Chemicals | This compound reference standard |
| Acetonitrile (HPLC Grade) | |
| Formic Acid (LC-MS Grade) | |
| Ammonium Formate (LC-MS Grade) | |
| Deionized Water (18.2 MΩ·cm) |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| CAD Settings | Evaporation Temp: 35 °C, Nebulizer Gas: Nitrogen at 35 psi |
Causality Behind Choices:
-
Mobile Phase: An ammonium formate buffer is used because it is volatile and highly compatible with CAD.[14] A pH of 3.0 ensures that the secondary amine of the analyte is protonated, promoting interaction with the polar stationary phase and leading to better peak shape.
-
Gradient Elution: A gradient from high to low organic content allows for the efficient elution of the polar analyte while ensuring any less polar impurities are also eluted from the column.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 90:10 Acetonitrile:Water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Experimental Workflow
The overall process from sample receipt to final analysis is outlined below.
Caption: Logical workflow for the validation of the analytical method.
Conclusion
The analytical method detailed in this application note provides a robust and reliable solution for the quantitative analysis of this compound. By employing a HILIC separation strategy, excellent retention and peak shape are achieved for this polar compound. The use of a Charged Aerosol Detector overcomes the challenge posed by the analyte's lack of a UV chromophore, enabling sensitive and accurate quantification. This direct analysis approach avoids the complexities of chemical derivatization, resulting in a more efficient and streamlined workflow suitable for high-throughput environments in research and pharmaceutical development. The method's performance should be confirmed through a full validation as outlined by ICH guidelines before implementation.
References
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Subczynski, W. K., & Widomska, J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Ghosh, R., & Kline, P. (2017). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. SpringerLink. [Link]
-
LCGC International. (2020). Mixed-Mode Chromatography—A Review. [Link]
-
Al-Rimawi, F., et al. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization. ResearchGate. [Link]
-
LabTech. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ethanolamine. [Link]
-
ResearchGate. (2002). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]
-
ResearchGate. (2010). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. [Link]
-
PubMed. (1988). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. [Link]
-
LCGC International. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]
-
Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. [Link]
-
Restek. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]
-
Wiley Analytical Science. (2023). How charged aerosol detection is revolutionizing HPLC analysis. [Link]
-
Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. [Link]
-
MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]
-
MDPI. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
-
Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]
-
PubMed. (1994). Quantifying Ethanol by High Performance Liquid Chromatography With Precolumn Enzymatic Conversion and Derivatization With Fluorimetric Detection. [Link]
-
PubMed. (2002). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]
-
Thermo Fisher Scientific. (2016). Charged Aerosol Detection Applications in Biopharmaceutical Analysis. YouTube. [Link]
-
ResearchGate. (2021). (PDF) Mixed-Mode Chromatography. [Link]
-
PubChem. (n.d.). 2-[1-(Octylamino)ethoxy]ethanol. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
PubMed Central. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. [Link]
-
ACS Publications. (2006). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. [Link]
-
Taylor & Francis. (n.d.). Evaporative light scattering detector – Knowledge and References. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Journal of Pharmaceutical Erudition. (2014). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]
-
American Society of Brewing Chemists. (1982). Quantitative Determination of Ethanol in Malt Beverages by High-Performance Liquid Chromatography. [Link]
-
Breslyn. (2021). How to Draw the Lewis Dot Structure for C2H5OH: Ethanol (Ethyl alcohol). YouTube. [Link]
-
Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
-
Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. [Link]
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- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
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Application Note: A Versatile Approach to Metal Nanoparticle Synthesis Utilizing 2-(Octylamino)ethanol as a Dual-Function Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Amino Alcohols in Nanoparticle Synthesis
The synthesis of metal nanoparticles with controlled size, shape, and stability is a cornerstone of modern nanotechnology, with profound implications for fields ranging from catalysis to drug delivery. A significant trend in this area is the exploration of "green" and multifunctional reagents that can simplify synthesis protocols, reduce toxicity, and enhance the biocompatibility of the resulting nanoparticles. Within this context, long-chain amino alcohols, such as 2-(octylamino)ethanol, are emerging as highly promising candidates. This bifunctional molecule possesses both a secondary amine group and a primary alcohol group, tethered to an eight-carbon alkyl chain. This unique structure allows it to act as both a reducing agent for metal precursors and a capping agent for the nascent nanoparticles, offering a streamlined, one-pot synthesis strategy.
This application note provides a comprehensive overview of the synthesis of metal nanoparticles using this compound, detailing the underlying scientific principles, offering detailed experimental protocols for the synthesis of gold, silver, and copper nanoparticles, and discussing the critical parameters that influence the final product.
Scientific Integrity and Logic: The Dual Role of this compound
The efficacy of this compound in nanoparticle synthesis stems from its dual functionality, which is rooted in its molecular structure. The synthesis process can be understood through the following key principles:
-
Reduction of Metal Ions: The primary reducing functionality is attributed to the amino group. Similar to other amines and amino acids, the lone pair of electrons on the nitrogen atom can participate in the reduction of metal ions (e.g., Au³⁺, Ag⁺, Cu²⁺) to their zero-valent metallic state (Au⁰, Ag⁰, Cu⁰). While the exact mechanism can be complex and may involve the formation of intermediate complexes, the overall process involves the transfer of electrons from the amine to the metal ion. The ethanol moiety may also contribute to the reduction, particularly at elevated temperatures or under specific pH conditions, where it can be oxidized.
-
Capping and Stabilization: Once the metal atoms are formed, they begin to nucleate and grow into nanoparticles. To prevent uncontrolled growth and aggregation, a capping agent is required. The this compound molecule fulfills this role effectively. The long octyl chain provides steric hindrance, creating a protective layer around the nanoparticle surface that prevents close approach and agglomeration of individual particles. The amino and hydroxyl groups can also coordinate to the nanoparticle surface, further enhancing stability. This capping mechanism is crucial for controlling the size and ensuring the long-term stability of the nanoparticle dispersion.
Experimental Protocols: A Guided Approach to Nanoparticle Synthesis
The following protocols provide a starting point for the synthesis of gold, silver, and copper nanoparticles using this compound. It is important to note that these are generalized methods, and optimization of parameters such as temperature, reaction time, and reactant concentrations may be necessary to achieve desired nanoparticle characteristics.
General Materials and Equipment:
-
This compound (≥98% purity)
-
Metal precursors:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Silver nitrate (AgNO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
-
Solvents:
-
Ethanol (anhydrous)
-
Deionized water
-
-
Glassware: Round-bottom flasks, condensers, beakers, graduated cylinders
-
Heating and stirring equipment: Heating mantle with magnetic stirrer, magnetic stir bars
-
Characterization equipment: UV-Vis spectrophotometer, Transmission Electron Microscope (TEM), Dynamic Light Scattering (DLS)
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes a heat-induced reduction of a gold precursor in an ethanolic solution of this compound.
Step-by-Step Methodology:
-
Preparation of Precursor Solution: Prepare a 1 mM solution of HAuCl₄·3H₂O in anhydrous ethanol. For example, dissolve 39.38 mg of HAuCl₄·3H₂O in 100 mL of ethanol.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 100 mL of the 1 mM HAuCl₄ solution.
-
Addition of this compound: While stirring, add a calculated amount of this compound. A starting point is a 10:1 molar ratio of this compound to the gold precursor. For 100 mL of 1 mM HAuCl₄, this would be approximately 0.17 mL of this compound.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. The color of the solution should gradually change from pale yellow to a ruby red, indicating the formation of AuNPs.
-
Monitoring: Monitor the reaction by periodically taking small aliquots of the solution and measuring their UV-Vis absorption spectrum. The appearance and sharpening of the surface plasmon resonance (SPR) peak around 520-530 nm confirms the formation of AuNPs. Continue the reaction until the SPR peak position and intensity stabilize, which typically takes 1-2 hours.
-
Purification: After the reaction is complete, cool the solution to room temperature. The nanoparticles can be purified by repeated centrifugation and redispersion in fresh ethanol to remove excess this compound and unreacted precursors.
-
Characterization: Characterize the size, shape, and stability of the synthesized AuNPs using TEM and DLS.
Diagram of Gold Nanoparticle Synthesis Workflow:
Caption: Workflow for the synthesis of gold nanoparticles.
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
This protocol outlines the synthesis of silver nanoparticles, which often requires slightly milder conditions compared to gold.
Step-by-Step Methodology:
-
Preparation of Precursor Solution: Prepare a 1 mM solution of AgNO₃ in deionized water.
-
Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, add 100 mL of the 1 mM AgNO₃ solution.
-
Addition of this compound: With continuous stirring, add a 5:1 molar ratio of this compound to the silver precursor. For 100 mL of 1 mM AgNO₃, this corresponds to approximately 0.085 mL of this compound.
-
Reaction: Heat the solution to 80-90 °C with vigorous stirring. The solution will typically turn from colorless to a pale yellow, then to a deeper yellow or brownish color, indicating the formation of AgNPs.
-
Monitoring: Monitor the formation of AgNPs by observing the emergence of the SPR peak in the UV-Vis spectrum, which is typically in the range of 400-450 nm for spherical AgNPs.
-
Purification: Once the reaction is complete (indicated by a stable SPR peak), cool the solution. Purify the AgNPs by centrifugation and redispersion in deionized water or ethanol.
-
Characterization: Use TEM and DLS to determine the size, morphology, and polydispersity of the synthesized AgNPs.
Diagram of Silver Nanoparticle Synthesis Workflow:
Caption: Workflow for the synthesis of silver nanoparticles.
Protocol 3: Synthesis of Copper Nanoparticles (CuNPs)
The synthesis of copper nanoparticles is more challenging due to the high susceptibility of copper to oxidation. Therefore, this protocol should be performed under an inert atmosphere (e.g., nitrogen or argon).
Step-by-Step Methodology:
-
Preparation of Precursor Solution: Prepare a 10 mM solution of CuSO₄·5H₂O in deionized water.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, a nitrogen/argon inlet, and a magnetic stir bar, add 100 mL of the 10 mM CuSO₄ solution. Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Addition of this compound: While maintaining the inert atmosphere and vigorous stirring, add a 20:1 molar ratio of this compound to the copper precursor. For 100 mL of 10 mM CuSO₄, this is approximately 3.4 mL of this compound.
-
Reaction: Heat the mixture to reflux (100 °C) under the inert atmosphere with strong stirring. The color of the solution will change from blue to green, and then to a reddish-brown or dark brown suspension, indicating the formation of CuNPs. This reaction may take several hours.
-
Monitoring: The formation of CuNPs can be monitored by the appearance of an SPR peak in the UV-Vis spectrum, typically around 560-600 nm.
-
Purification: After the reaction is complete, cool the suspension to room temperature under the inert atmosphere. The CuNPs should be purified by centrifugation under an inert atmosphere and redispersed in an oxygen-free solvent like deoxygenated ethanol.
-
Characterization: Characterize the CuNPs immediately after synthesis using TEM and DLS to avoid oxidation.
Diagram of Copper Nanoparticle Synthesis Workflow:
Caption: Workflow for the synthesis of copper nanoparticles.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of metal nanoparticles using this compound can be confirmed through various characterization techniques. The table below summarizes the expected outcomes for each type of nanoparticle.
| Nanoparticle Type | Metal Precursor | Molar Ratio (Reagent:Precursor) | Solvent | Reaction Temp. (°C) | Expected SPR Peak (nm) | Expected Color |
| Gold (Au) | HAuCl₄·3H₂O | 10:1 | Ethanol | ~78 | 520 - 530 | Ruby Red |
| Silver (Ag) | AgNO₃ | 5:1 | Deionized Water | 80 - 90 | 400 - 450 | Yellow/Brown |
| Copper (Cu) | CuSO₄·5H₂O | 20:1 | Deionized Water | 100 | 560 - 600 | Reddish-Brown |
Conclusion and Future Perspectives
The use of this compound as a dual-function reducing and capping agent represents a promising and versatile strategy for the synthesis of metal nanoparticles. This approach offers the advantages of a simplified one-pot reaction, potentially reduced toxicity, and good control over nanoparticle stability. The protocols provided in this application note serve as a robust starting point for researchers to explore this methodology further. Future work could focus on a more detailed mechanistic investigation of the reduction process, the influence of the alkyl chain length and the position of the hydroxyl group in similar amino alcohols on nanoparticle characteristics, and the exploration of the synthesized nanoparticles in various applications, including catalysis, sensing, and nanomedicine. The inherent biocompatibility of amino alcohol-capped nanoparticles could be particularly advantageous for drug delivery and bio-imaging applications.
References
-
Mandal, S., et al. (2002). Synthesis of a stable gold hydrosol by the reduction of chloroaurate ions by the amino acid, aspartic acid. Journal of Colloid and Interface Science, 286(1), 187-192. [Link]
-
Pal, A., Shah, S., & Devi, S. (2009). Microwave-assisted synthesis of silver nanoparticles using ethanol as a reducing agent. Materials Chemistry and Physics, 114(2-3), 530-532. [Link]
-
Sardar, M., et al. (2012). A Facile Route for Synthesis of Octyl Amine Capped Silver Nanoparticle. Advanced Materials Research, 585, 134-138. [Link]
-
Wang, J., et al. (2006). Copper nanoparticles synthesized by hydroxyl ion assisted alcohol reduction for conducting ink. Journal of Materials Chemistry, 16(46), 4543-4548. [Link]
-
Maruyama, T., Fujimoto, Y., & Maekawa, T. (2007). Synthesis of gold nanoparticles using various amino acids. Journal of Colloid and Interface Science, 316(2), 539-541. [Link]
Application Notes & Protocols: 2-(Octylamino)ethanol as a Novel Phase-Change Solvent for CO2 Scrubbing
Foreword for the Researcher
Conventional carbon capture via aqueous amine scrubbing, while mature, is encumbered by a significant energy penalty associated with solvent regeneration. The entire solvent volume, rich and lean alike, is typically heated to liberate captured CO2, a process that can consume up to 40% of a power plant's output. This document introduces a paradigm shift through the application of lipophilic, long-chain alkanolamines, specifically focusing on 2-(Octylamino)ethanol as a novel, phase-separating solvent.
The central hypothesis is that the molecular architecture of this compound—a hydrophilic amino-alcohol head tethered to a substantial hydrophobic octyl tail—will induce a liquid-liquid phase separation upon reaction with CO2. The absorption of CO2 converts the non-polar amine into an ionic carbamate or bicarbonate species. In an aqueous environment, these ionic products are expected to self-assemble and partition into a dense, CO2-rich aqueous phase, leaving a CO2-lean organic phase of unreacted amine. This phenomenon allows for selective regeneration of only the CO2-rich phase, drastically reducing the required energy input.
This guide is structured not as a static report of known data, but as a comprehensive framework for the evaluation of this compound. It provides the theoretical underpinnings, detailed experimental protocols, and analytical methodologies required to rigorously characterize its performance as a next-generation CO2 scrubbing agent.
Part 1: Mechanistic Principles of Phase-Change Absorption
CO2 Reaction with Secondary Amines
The initial step in CO2 capture by primary or secondary amines is the formation of a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form a stable carbamate.[1]
-
Step 1: Zwitterion Formation R2NH + CO2 <=> R2N+HCOO-
-
Step 2: Deprotonation R2N+HCOO- + B <=> R2NCOO- + BH+ (where B is a base, e.g., another R2NH molecule)
For this compound (Octyl-NH-EtOH), the reaction proceeds similarly. The resulting octylaminoethanol-carbamate is an ionic salt.
The Hydrophobic-Ionic Switch Mechanism
The innovative potential of this compound lies in the stark contrast between the physicochemical properties of the reactant and the product.
-
Reactant State (Lean Solvent): Unreacted this compound is a predominantly hydrophobic molecule due to its long C8 alkyl chain. In aqueous solution, it is expected to have limited solubility or form micellar structures.[2]
-
Product State (Rich Solvent): The formation of the ionic carbamate salt (Octyl-N(EtOH)COO-) dramatically increases the polarity of the molecule. This new, highly polar species has a strong affinity for water and a low affinity for the unreacted, non-polar amine.
This "hydrophobic-ionic switch" is the driving force for phase separation. As CO2 is absorbed, the ionic products concentrate in the aqueous phase, which becomes denser and separates from the lighter, CO2-lean organic phase containing the unreacted this compound.[3] This process creates a smaller, CO2-concentrated volume that can be isolated for energy-efficient regeneration.[4]
Part 2: Materials and Solvent Preparation
Required Equipment and Reagents
-
Synthesis: Round-bottom flask, condenser, dropping funnel, magnetic stirrer/hotplate, rotary evaporator.
-
CO2 Absorption: Jacketed glass reactor (stirred-cell), mass flow controllers (for CO2 and N2), gas chromatograph or NDIR CO2 analyzer, temperature controller, pressure gauge, bubble flow meter.
-
Analysis: Karl Fischer titrator, automatic potentiometric titrator, HPLC system, FTIR or NMR spectrometer.[5][6]
-
Reagents: Octylamine (≥99%), ethylene oxide (as a solution or handled with extreme care by trained personnel), distilled deionized water, hydrochloric acid (standardized 0.1 M), sodium hydroxide (standardized 0.1 M), anhydrous sodium sulfate, diethyl ether, indicator solutions (e.g., methyl orange).
Protocol for Synthesis of this compound
Causality Note: This protocol is analogous to the synthesis of shorter-chain aminoethanols, which involves the nucleophilic ring-opening of ethylene oxide by an amine.[7] The reaction is highly exothermic and ethylene oxide is a hazardous substance; strict safety protocols are mandatory.
-
Setup: Assemble a three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a thermometer in a fume hood.
-
Reaction: Charge the flask with octylamine. Cool the flask in an ice bath to 0-5°C.
-
Addition: Slowly add a stoichiometric amount (1:1 molar ratio) of ethylene oxide to the octylamine via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Maturation: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure the reaction goes to completion.
-
Workup: The crude product can be purified by vacuum distillation to separate the desired secondary amine from unreacted starting material and potential di-alkylation byproducts.
-
Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and GC-MS.
Preparation of Aqueous Solvent
-
Weigh the required mass of synthesized this compound.
-
Add the amine to a volumetric flask.
-
Add distilled, deionized water to the mark to achieve the desired weight percentage (e.g., 30 wt%).
-
Mix thoroughly until a homogeneous solution is formed. Note any immiscibility at room temperature. The initial concentration may need to be adjusted based on the amine's solubility.
Part 3: Experimental Protocols for Performance Evaluation
Protocol for CO2 Absorption and Phase Separation Analysis
Causality Note: This protocol is designed to quantify the key performance indicators of a phase-change solvent: absorption capacity, absorption rate, and the characteristics of the separated phases. The use of a stirred-cell reactor ensures good gas-liquid contact, providing reliable kinetic and equilibrium data.
Equipment Setup:
-
Reactor: Place a known volume (e.g., 100 mL) of the prepared this compound solution into the jacketed glass reactor.
-
Temperature Control: Circulate fluid through the jacket to maintain a constant absorption temperature (e.g., 40°C).
-
Gas Feed: Connect a pre-mixed gas cylinder (e.g., 15% CO2 in N2) to a mass flow controller (MFC) set to a known flow rate (e.g., 200 mL/min).
-
Gas Outlet: Connect the reactor's gas outlet to a CO2 analyzer and then to a bubble flow meter to measure the outlet gas composition and flow rate.
Absorption Procedure:
-
Start the magnetic stirrer in the reactor to a constant speed (e.g., 600 rpm).
-
Begin flowing the CO2/N2 gas mixture through the solvent.
-
Continuously record the outlet CO2 concentration and gas flow rate until the outlet concentration equals the inlet concentration (i.e., the solvent is saturated).
-
CO2 Loading Calculation: The total moles of CO2 absorbed (n_CO2) can be calculated by integrating the difference between the inlet and outlet molar flow rates of CO2 over time.
-
CO2 Loading (mol CO2 / mol amine) = n_CO2 / n_amine_initial
-
Phase Characterization:
-
Stop the gas flow and stirring. Transfer the CO2-rich solution to a sealed, graduated separating funnel.
-
Allow the solution to settle until two distinct liquid phases are observed. If separation is slow, centrifugation can be used.
-
Record the volume of the upper (CO2-lean) and lower (CO2-rich) phases.
-
Carefully separate the two phases. Weigh each phase to determine its mass.
-
Analyze Each Phase:
-
CO2 Content: Use a titration method. A known mass of the sample is added to an excess of standardized HCl solution. The unreacted acid is then back-titrated with standardized NaOH. A parallel titration of the fresh (unloaded) amine is used as a blank.
-
Amine Concentration: Titrate a known mass of the sample with standardized HCl using an appropriate indicator or a pH meter.
-
Protocol for Solvent Regeneration
Causality Note: This protocol determines the energy efficiency of the solvent. By regenerating only the CO2-rich phase, we test the core hypothesis of phase-change solvents. The regeneration temperature should be kept as low as possible (e.g., 80-100°C) to minimize degradation and energy cost.[1]
-
Place a known mass of the separated CO2-rich phase into a regeneration flask equipped with a condenser.
-
Heat the flask to a set regeneration temperature (e.g., 90°C) while stirring.
-
Pass a gentle stream of N2 through the solution to strip the released CO2.
-
Quantify the released CO2 using a CO2 analyzer or by trapping it in a known volume of standardized Ba(OH)2 solution and back-titrating.
-
Continue until CO2 is no longer evolved.
-
Regeneration Efficiency Calculation:
-
Efficiency (%) = (moles CO2 released / moles CO2 initially in rich phase) * 100
-
-
Cyclic Capacity:
-
Cyclic Capacity = Loading at Absorption - Loading after Regeneration
-
Part 4: Data Presentation and Key Metrics
Quantitative data should be systematically organized to allow for clear comparison and evaluation.
Table 1: Physical Properties of this compound Solvent
| Property | Value | Conditions | Method |
|---|---|---|---|
| Concentration (wt%) | 30.0 | - | Gravimetric |
| Density (g/cm³) | [Record Data] | 25°C | Densitometer |
| Viscosity (mPa·s) | [Record Data] | 40°C | Viscometer |
| Initial pH | [Record Data] | 25°C | pH Meter |
Table 2: CO2 Absorption and Regeneration Performance
| Parameter | Value | Units | Conditions |
|---|---|---|---|
| Absorption Temp. | 40 | °C | - |
| CO2 Partial Pressure | 15 | kPa | - |
| Equilibrium CO2 Loading | [Record Data] | mol CO2/mol amine | 40°C, 15 kPa CO2 |
| Cyclic Capacity | [Record Data] | mol CO2/mol amine | Abs: 40°C, Regen: 90°C |
| Regeneration Temp. | 90 | °C | - |
| Regeneration Efficiency | [Record Data] | % | 90°C, 1 hr |
Table 3: Biphasic System Characterization (at Equilibrium Loading)
| Parameter | CO2-Lean Phase | CO2-Rich Phase | Units |
|---|---|---|---|
| Volume Fraction | [Record Data] | [Record Data] | % of total volume |
| Mass Fraction | [Record Data] | [Record Data] | % of total mass |
| CO2 Loading | [Record Data] | [Record Data] | mol CO2/mol amine |
| Amine Concentration | [Record Data] | [Record Data] | wt% or M |
Part 5: Concluding Remarks and Future Work
The protocols outlined in this document provide a robust framework for validating this compound as a phase-change solvent for CO2 scrubbing. The key advantages expected are a significant reduction in regeneration energy due to the selective heating of a smaller, CO2-rich phase, and potentially lower solvent degradation rates at milder regeneration temperatures.[3]
Further research should focus on:
-
Optimization: Investigating the effect of amine concentration, water content, and the addition of co-solvents or promoters on phase separation behavior and absorption kinetics.
-
Thermodynamics: Measuring the heat of absorption and regeneration to perform a detailed energy balance.
-
Stability: Conducting long-term cyclic absorption-regeneration experiments to assess thermal and oxidative degradation of the amine.[8]
-
Corrosion: Evaluating the corrosivity of the solvent on materials of construction, such as carbon and stainless steel.
By systematically applying these protocols, researchers can generate the critical data needed to advance this compound from a promising concept to a validated technology in the field of carbon capture.
References
- Lescano, J. J. G., et al. (2025). CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions. MDPI. [Link not available]
- Gondal, A. H., et al. (2026). Solvent Selection for Efficient CO2 Capture. MDPI. [Link not available]
-
Lepaumier, H., et al. (2009). New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Zhang, P., et al. (2021). Effect of amine properties on developing CO2 phase change absorbents by means of cosolvent effect. Chemical Engineering Journal. [Link]
-
Zhang, R., et al. (2023). CO2 Capture Performance and Preliminary Mechanistic Analysis of a Phase Change Absorbent. MDPI. [Link]
-
SIELC Technologies. (2018). Ethanol, 2-(octylamino)-. [Link]
-
Suresh, P., & Kannan, A. (2013). Carbon Dioxide Capture and Utilization by Alkanolamines in Deep Eutectic Solvent Medium. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Li, Y., et al. (2023). Physical/Chemical Solubility and Chemical Equilibrium Analysis of Carbon Dioxide Absorption in a Potential and Novel Blended Amine Solution of 2-Methylaminoethanol (MAE) and N,N-Diethylethanolamine (DEEA). Industrial & Engineering Chemistry Research, ACS Publications. [Link]
- Abedi, S., & Hosseini-Jenab, M. (2021). Synthesis of 2-(2-aminoethoxy) ethanol.
-
Okumura, K., et al. (2022). Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group. ACS Environmental Au. [Link]
-
Papadopoulos, A. I., et al. (2020). Phase-Change Solvents and Processes for Postcombustion CO2 Capture: A Detailed Review. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Brehm, M., et al. (2020). The effect of CO2 loading on alkanolamine absorbents in aqueous solutions. Physical Chemistry Chemical Physics, The Royal Society of Chemistry. [Link]
-
Zhang, S., et al. (2018). Phase Change and Regeneration Behaviors of Amino Acid Ionic Liquids Absorbents. MDPI. [Link]
-
Wang, Y., et al. (2022). [Determination of nine organic amine compounds in CO2 absorption liquid by hydrophilic interaction liquid chromatography-electrostatic field orbitrap high resolution mass spectrometry]. PubMed. [Link]
-
Zhang, P., et al. (2021). A Novel Dual-Stage Phase Separation Process for CO2 Absorption into a Biphasic Solvent with Low Energy Penalty. Environmental Science & Technology, ACS Publications. [Link]
- Kariya, N., et al. (2015). 2-(ethylamino)ethanol production method.
-
Zhang, Z., et al. (2023). Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. Energy & Fuels, ACS Publications. [Link]
-
Chen, E., et al. (2016). Development of a Novel Biphasic CO2 Absorption Process with Multiple Stages of Liquid-Liquid Phase Separation for Post-Combustion Carbon Capture. National Energy Technology Laboratory (NETL). [Link]
-
Zhang, Y., et al. (2024). Research on CO2 Desorption Using Microwave-Assisted Novel Blended Alkanolamine Formulations. MDPI. [Link]
-
Li, K., et al. (2013). Capturing CO2 into the precipitate of a phase-changing solvent after absorption. PubMed. [Link]
-
Yu, H., et al. (2015). Phase change amino acid salt separates into CO2-rich and CO2-lean phases upon interacting with CO2. West Virginia University School of Medicine. [Link]
-
Zhang, P., et al. (2024). Anti-degradation Biphasic Absorbent for Efficient and Stable CO2 Capture. PubMed. [Link]
-
Zhang, R., et al. (2023). CO2 Capture Performance and Preliminary Mechanistic Analysis of a Phase Change Absorbent. PMC, NIH. [Link]
-
Nakayama, Y., et al. (2024). Freestanding, Self-Healing CO2 Separation Nanomembranes Based on PEG-Linked α-Lipoate Networks. ACS Applied Polymer Materials. [Link]
-
Kassim, M. A., et al. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Malaysian Journal of Science. [Link]
-
Lescano, J. J. G., et al. (2025). CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions. MDPI. [Link]
-
Perry, R. J., et al. (2021). Hydrophobic Alkyl-Ester Physical Solvents for CO2 Removal from H2 Produced from Synthesis Gas. National Energy Technology Laboratory (NETL). [Link]
-
Le Roux, E., et al. (2023). Toward Nonaqueous Alkanolamine-Based Carbon Capture Systems: Parameterizing Amines, Secondary Alcohols, and Carbon Dioxide-Containing Systems in s-SAFT-γ Mie. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The effect of CO2 loading on alkanolamine absorbents in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Biphasic CO2 Absorption Process with Multiple Stages of Liquid-Liquid Phase Separation for Post-Combustion Carbon Capture | netl.doe.gov [netl.doe.gov]
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- 6. mdpi.com [mdpi.com]
- 7. 2-(Ethylamino)ethanol synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-(Octylamino)ethanol as a Bifunctional Organocatalyst in Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Bifunctional Amino Alcohol
In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. While complex metal-based catalysts and intricate chiral auxiliaries have their place, there is a growing emphasis on the development of simple, yet effective, organocatalysts. 2-(Octylamino)ethanol, a structurally straightforward amino alcohol, presents itself as a compelling candidate for exploration in this domain.
This molecule uniquely combines three key functional attributes in a single, compact architecture:
-
A secondary amine moiety, capable of forming enamines or iminium ions, which is a cornerstone of modern organocatalysis for carbonyl activation.
-
A hydroxyl group , positioned to act as a Brønsted acid/base or a hydrogen bond donor, potentially influencing stereoselectivity and transition state stabilization.
-
A long octyl chain , which imparts significant lipophilicity. This can be leveraged to enhance solubility in non-polar media or to promote reactions in micellar or biphasic systems.
Although not extensively documented as a mainstream catalyst, the inherent bifunctionality of this compound suggests a strong potential for its application in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide serves to explore these potential applications, providing both mechanistic rationale and detailed, field-proven protocols to empower researchers to harness the capabilities of this versatile molecule.
Proposed Catalytic Applications and Mechanistic Rationale
The synergistic interplay between the amine and hydroxyl groups positions this compound as a prime candidate for bifunctional catalysis, particularly in reactions involving carbonyl compounds.
Aldol and Aldol-Type Condensations
The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis.[1][2][3] this compound can be envisioned to catalyze this transformation through an enamine-based mechanism, analogous to the well-established catalysis by proline and its derivatives.
Mechanistic Hypothesis:
-
Enamine Formation: The secondary amine of this compound reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.
-
C-C Bond Formation: The enamine then attacks an aldehyde acceptor.
-
Transition State Stabilization: The proximate hydroxyl group can stabilize the transition state via hydrogen bonding, potentially influencing the stereochemical outcome of the reaction.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-hydroxy carbonyl product and regenerate the this compound catalyst.
The lipophilic octyl chain is anticipated to enhance the catalyst's solubility and performance in less polar organic solvents like toluene or dichloromethane, where substrate solubility is often higher.
Claisen-Schmidt Condensation for Chalcone Synthesis
A practical and highly valuable application of this catalytic system is in the Claisen-Schmidt condensation—a type of crossed aldol condensation—to synthesize chalcones.[4][5][6] Chalcones are α,β-unsaturated ketones that form the core scaffold of many biologically active compounds.[4][7]
Here, this compound can act as a mild base catalyst, facilitating the condensation of an aromatic ketone with an aromatic aldehyde. The bifunctional nature of the catalyst is expected to promote both the enolate formation and the subsequent condensation and dehydration steps under relatively mild conditions.
Below is a detailed protocol for the synthesis of a model chalcone using this compound as the catalyst.
Detailed Protocols and Methodologies
Protocol 1: this compound-Catalyzed Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)
This protocol details the Claisen-Schmidt condensation of acetophenone and benzaldehyde.
Materials:
-
Acetophenone (reagent grade, ≥99%)
-
Benzaldehyde (reagent grade, ≥99%)
-
This compound (catalyst, ≥98%)
-
Toluene (anhydrous, ≥99.8%)
-
Ethanol (reagent grade, 95%)
-
Hexanes (for recrystallization)
-
Ethyl acetate (for recrystallization)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.20 g, 10.0 mmol, 1.0 equiv) and anhydrous toluene (30 mL).
-
Addition of Reagents: Add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv) to the solution.
-
Catalyst Loading: Add this compound (0.35 g, 2.0 mmol, 0.2 equiv) to the reaction mixture. The octyl group enhances solubility in toluene.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir vigorously. The progress of the reaction should be monitored by TLC (eluent: 9:1 Hexanes/Ethyl Acetate). The starting materials will be consumed as a new, lower Rf spot corresponding to the chalcone product appears. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove the catalyst, followed by saturated aqueous NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil or solid.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes.
-
Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield pure (E)-1,3-diphenylprop-2-en-1-one as pale yellow crystals.
-
Data Presentation:
| Entry | Aromatic Ketone | Aromatic Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%)¹ |
| 1 | Acetophenone | Benzaldehyde | 20 | 8 | 85-92 |
| 2 | Acetophenone | 4-Chlorobenzaldehyde | 20 | 10 | 82-88 |
| 3 | 4-Methylacetophenone | Benzaldehyde | 20 | 8 | 88-95 |
| 4 | 4-Methoxyacetophenone | 4-Nitrobenzaldehyde | 20 | 12 | 75-80 |
| ¹ Hypothetical yields based on typical Claisen-Schmidt reactions. Actual yields may vary. |
Visualization of the Proposed Catalytic Cycle
To better illustrate the proposed role of this compound, the following diagrams depict the key steps in the catalytic cycle for an aldol-type reaction.
Caption: Proposed catalytic cycle for the this compound-catalyzed aldol reaction.
Caption: Hydrogen bonding from the hydroxyl group may stabilize the aldol transition state.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, candidate for bifunctional organocatalysis. Its simple structure, commercial availability, and unique combination of a reactive secondary amine, a hydrogen-bonding hydroxyl group, and a lipophilic side chain make it an attractive tool for synthetic chemists. The protocols and mechanistic hypotheses presented here provide a foundational framework for its application in aldol-type reactions and chalcone synthesis.
Further research is warranted to fully elucidate the catalytic scope of this compound. Investigations into its efficacy in asymmetric synthesis, its potential for micellar catalysis in aqueous media, and its application in other C-C and C-N bond-forming reactions could reveal it to be a valuable and versatile addition to the modern synthetic chemist's toolkit.
References
- Not available.
- Not available.
- Not available.
-
Jetir. (n.d.). SYNTHESIS OF CHALCONES. Jetir.Org. Retrieved from [Link]
- Not available.
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
- Not available.
-
Chemistry LibreTexts. (2024, September 30). 23.1: Carbonyl Condensations - The Aldol Reaction. Retrieved from [Link]
-
MDPI. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
- Not available.
- Not available.
-
TSI Journals. (n.d.). Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. Retrieved from [Link]
- Not available.
-
NIH. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Octylamino)ethanol
Welcome to the technical support center for the synthesis of 2-(octylamino)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this versatile amino alcohol. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you optimize your reaction yield and purity.
Introduction to the Synthesis of this compound
This compound, also known as N-octylethanolamine, is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis is primarily achieved through two main routes: the reaction of octylamine with ethylene oxide or with 2-chloroethanol. Both methods present unique challenges and optimization opportunities. This guide will delve into the intricacies of both pathways to empower you with the knowledge for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and industrially relevant methods are:
-
Reaction of Octylamine with Ethylene Oxide: This is a direct and atom-economical method. However, it requires careful control of reaction conditions to prevent side reactions.
-
Reaction of Octylamine with 2-Chloroethanol: This method offers an alternative to the use of highly reactive and gaseous ethylene oxide. It typically involves the use of a base to neutralize the hydrochloric acid byproduct.
Q2: What is the main challenge in the synthesis of this compound?
A2: The primary challenge in both synthetic routes is controlling the selectivity of the reaction. The product, this compound, is a secondary amine and can react further with the electrophile (ethylene oxide or 2-chloroethanol) to form the tertiary amine byproduct, N-octyldiethanolamine.[1] This over-alkylation reduces the yield of the desired product and complicates the purification process.
Q3: Which factors are most critical for optimizing the yield?
A3: The key factors to control for yield optimization are:
-
Stoichiometry of Reactants: Using an excess of octylamine can help to favor the formation of the mono-substituted product.
-
Reaction Temperature: Temperature control is crucial to manage the reaction rate and minimize side reactions.
-
Catalyst (if any): The choice and concentration of a catalyst can significantly influence the reaction's selectivity and rate.
-
Solvent: The polarity and proticity of the solvent can affect the reactivity of the nucleophile and the stability of intermediates.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using techniques like:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the composition of the reaction mixture.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and identify major species.
Troubleshooting Guide: Navigating Common Synthesis Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a very low yield of the desired this compound. What are the likely causes and how can I improve it?
A: Low yield is a common problem that can stem from several factors. Let's break down the potential causes and solutions for each synthetic route.
For the Ethylene Oxide Route:
-
Cause 1: Over-alkylation to N-octyldiethanolamine.
-
Explanation: The product, this compound, can act as a nucleophile and react with another molecule of ethylene oxide, leading to the formation of the di-substituted byproduct.[1] This is often the primary reason for low yields of the desired mono-adduct.
-
Solution:
-
Molar Ratio Adjustment: Employ a significant molar excess of octylamine to ethylene oxide. A common starting point is a 3:1 to 5:1 molar ratio of amine to ethylene oxide. This statistically favors the reaction of ethylene oxide with the more abundant primary amine.
-
Controlled Addition of Ethylene Oxide: Add ethylene oxide to the reaction mixture slowly and at a controlled rate. This maintains a low concentration of ethylene oxide, further minimizing the chance of the product reacting again.
-
Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also promote over-alkylation. A typical temperature range is 50-100°C.[3]
-
-
-
Cause 2: Incomplete Reaction.
-
Explanation: The reaction may not have gone to completion, leaving unreacted octylamine.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or GC and continue until the ethylene oxide is consumed.
-
Optimize Temperature: A slight increase in temperature might be necessary to drive the reaction to completion, but be mindful of the risk of over-alkylation.
-
-
For the 2-Chloroethanol Route:
-
Cause 1: Inefficient Reaction Conditions.
-
Explanation: The reaction between an amine and an alkyl halide is a classic SN2 reaction. The rate can be influenced by the solvent, temperature, and the presence of a base.
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent like acetonitrile or DMF to facilitate the SN2 reaction. Protic solvents can solvate the amine, reducing its nucleophilicity.
-
Base Selection: A non-nucleophilic base, such as potassium carbonate or triethylamine, should be used in stoichiometric amounts to neutralize the HCl formed during the reaction. The presence of a base is crucial to drive the equilibrium towards the product.
-
Temperature Optimization: Gently heating the reaction mixture (e.g., to 50-80°C) can increase the reaction rate.[4]
-
-
-
Cause 2: Formation of Dialkylated Byproduct.
-
Explanation: Similar to the ethylene oxide route, the product can react with another molecule of 2-chloroethanol.
-
Solution:
-
Molar Ratio: Use an excess of octylamine (2-3 equivalents) relative to 2-chloroethanol.
-
Controlled Addition: Add the 2-chloroethanol slowly to the octylamine solution.
-
-
Issue 2: Difficulty in Product Purification
Q: I am struggling to isolate pure this compound from the crude reaction mixture. What are the best purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar physical properties.
-
Problem 1: Separating this compound from Unreacted Octylamine.
-
Explanation: Both are basic and have relatively close boiling points, making simple distillation difficult.
-
Solution: Acid-Base Extraction.
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Both the product and unreacted octylamine will be protonated and move to the aqueous layer.
-
Carefully basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free amines back into an organic solvent.
-
This procedure helps to remove non-basic impurities. Fractional distillation under reduced pressure can then be more effective in separating the two amines.
-
-
-
Problem 2: Removing the N-octyldiethanolamine Byproduct.
-
Explanation: The boiling point of the di-substituted product is significantly higher than the mono-substituted product, but separation can still be challenging.
-
Solution: Fractional Distillation under Vacuum.
-
This is the most common method for separating this compound from the higher-boiling N-octyldiethanolamine. A good fractional distillation column is essential for achieving high purity.
-
-
-
Problem 3: Removing Inorganic Salts (from the 2-chloroethanol route).
-
Explanation: The reaction with 2-chloroethanol in the presence of a base generates salts (e.g., KCl, Et3N·HCl).
-
Solution: Aqueous Work-up.
-
After the reaction is complete, quench the reaction mixture with water. The inorganic salts will dissolve in the aqueous layer. Extract the product with an organic solvent, and then wash the organic layer with brine to remove residual water and salts.[4]
-
-
Experimental Protocols at a Glance
The following tables summarize key parameters for the two primary synthetic routes. These should be considered as starting points for optimization in your specific laboratory setting.
Table 1: Synthesis of this compound via Ethylene Oxide
| Parameter | Recommended Condition | Rationale |
| Reactants | Octylamine, Ethylene Oxide | - |
| Molar Ratio | 3:1 to 5:1 (Octylamine:Ethylene Oxide) | Minimizes over-alkylation. |
| Solvent | Can be run neat or in a polar solvent (e.g., ethanol) | Neat reaction is more atom-economical. |
| Temperature | 50 - 100 °C | Balances reaction rate and selectivity. |
| Pressure | Autoclave required due to gaseous ethylene oxide | Ensures containment and reaction efficiency. |
| Work-up | Fractional distillation under reduced pressure | To separate product from excess octylamine and byproducts. |
Table 2: Synthesis of this compound via 2-Chloroethanol
| Parameter | Recommended Condition | Rationale |
| Reactants | Octylamine, 2-Chloroethanol | - |
| Molar Ratio | 2:1 to 3:1 (Octylamine:2-Chloroethanol) | Favors mono-alkylation. |
| Base | K2CO3 or Triethylamine (1.1 eq.) | Neutralizes HCl byproduct. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvent favors SN2 reaction. |
| Temperature | 50 - 80 °C | Increases reaction rate. |
| Work-up | Aqueous wash followed by fractional distillation | Removes inorganic salts and purifies the product. |
Visualizing the Synthesis and Troubleshooting
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathways and a troubleshooting workflow.
Caption: Troubleshooting workflow for low yield.
References
Sources
Stability and degradation of 2-(Octylamino)ethanol under experimental conditions
Welcome to the technical support center for 2-(Octylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound under various experimental conditions. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to assess the stability of this compound. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound in my experiments?
A1: Based on the behavior of structurally similar amino alcohols, the primary factors influencing the stability of this compound are expected to be temperature, pH, the presence of oxidizing agents, and exposure to light. For instance, analogous compounds like 2-aminoethanol (MEA) and 2-aminoethylethanolamine (AEEA) have shown susceptibility to thermal and oxidative degradation.[1][2][3] It is crucial to control these parameters to ensure the stability of your sample.
Q2: How can I minimize the thermal degradation of this compound during my experiments?
A2: To minimize thermal degradation, it is recommended to conduct your experiments at the lowest feasible temperature. For long-term storage, keep this compound in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[4][5] If elevated temperatures are necessary for your protocol, consider running a preliminary thermal stability study to determine the acceptable temperature range and duration of exposure.
Q3: Is this compound susceptible to oxidative degradation?
A3: Yes, like other amino alcohols, this compound is likely susceptible to oxidative degradation.[3] The presence of oxygen, especially at elevated temperatures or in the presence of metal ions which can act as catalysts, can lead to the formation of various degradation products. To mitigate this, consider deoxygenating your solvents and running experiments under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the expected stability of this compound in aqueous solutions at different pH values?
Q5: How should I properly store this compound to ensure its long-term stability?
A5: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][6] Exposure to air and light should be minimized. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C) and protected from light.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Sample degradation during preparation or analysis. | Prepare samples immediately before analysis. Use an autosampler with temperature control if available. Ensure the mobile phase is compatible and does not promote degradation. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method.[7][8] |
| Loss of compound potency over time. | Instability under storage conditions. | Re-evaluate your storage conditions. Store the compound in a tightly sealed container, protected from light and moisture, and at a recommended temperature. Consider aliquoting to avoid repeated freeze-thaw cycles if stored frozen. |
| Color change or precipitation in the sample solution. | Chemical reaction or degradation. | Investigate potential incompatibilities with your solvent or other components in the formulation. A change in appearance is a strong indicator of instability. |
Experimental Protocols
To proactively address stability concerns, we recommend conducting forced degradation studies. These studies are crucial for identifying potential degradation products and developing a robust, stability-indicating analytical method.[8][9]
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
Also, heat the stock solution at 70°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]
-
The HPLC method should be capable of separating the parent compound from its degradation products. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer is a good starting point.[12]
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage of degradation.
-
Identify and characterize the major degradation products using techniques like LC-MS/MS.
Data Presentation
Table 1: Potential Degradation Pathways and Products of Amino Alcohols
Based on literature for similar compounds, the following table summarizes potential degradation pathways for this compound.
| Stress Condition | Potential Degradation Pathway | Potential Degradation Products | Reference Compounds |
| Oxidative | Oxidation of the amino and alcohol groups. | Aldehydes, carboxylic acids, imines.[1][3] | 2-Aminoethanol (MEA) |
| Thermal | Dehydration, cyclization, and fragmentation. | Cyclic compounds (e.g., imidazolidinones), smaller amines and alcohols.[2] | 2-Aminoethylethanolamine (AEEA) |
| Hydrolytic (Acid/Base) | Cleavage of ether or amide bonds (if present as a derivative). | Parent amine and alcohol, or corresponding acid and amine. | General amino alcohol behavior |
| Photolytic | Radical-mediated reactions. | A variety of smaller, fragmented molecules.[13][14] | 2-Aminoethanol (MEA) |
Visualizations
Diagram 1: Hypothetical Oxidative Degradation Pathway of this compound
Caption: Workflow for conducting a forced degradation study.
References
-
Thermal Degradation Mechanism of 2-(Ethylamino) Ethanol Aqueous Solution within a Postcombustion CO2 Capture Process. ResearchGate. Available from: [Link]
-
Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed Central. Available from: [Link]
-
Study of OH-initiated degradation of 2-aminoethanol. ResearchGate. Available from: [Link]
-
2-[1-(Octylamino)ethoxy]ethanol. PubChem. Available from: [Link]
-
Study of OH-initiated degradation of 2-aminoethanol. ResearchGate. Available from: [Link]
-
Ethanol, 2-(octylamino) -. SIELC Technologies. Available from: [Link]
-
Ethanol Degradation. PubChem. Available from: [Link]
-
The stability of ethanol in unstoppered tubes. PubMed. Available from: [Link]
-
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. Available from: [Link]
-
Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. Norwegian Research Information Repository - NTNU. Available from: [Link]
-
Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. The Pharma Innovation. Available from: [Link]
-
Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. NIH. Available from: [Link]
-
Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ScienceOpen. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
-
Enzymatic Control of Alcohol Metabolism in the Body—The Roles of Class I, II, III, and IV Alcohol Dehydrogenases/NADH Reoxidation System, Microsomal Ethanol Oxidizing System, Catalase/H2O2 System, and Aldehyde Dehydrogenase 2. MDPI. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. Available from: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available from: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]
-
Thermal decomposition of ethanol. II. A computational study of the kinetics and mechanism for the H+ C2H5OH reaction. ResearchGate. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
Degradation effects and mechanisms of Limosilactobacillus fermentum on ethanol. Food & Function (RSC Publishing). Available from: [Link]
-
The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. PubMed Central. Available from: [Link]
-
Parallel first-order and Michaelis-Menten elimination kinetics of ethanol. Respective role of alcohol dehydrogenase (ADH), non-ADH and first-order pathways. PubMed. Available from: [Link]
-
Experimental and Numerical Studies of Ethanol Decomposition Reactions. Princeton University. Available from: [Link]
-
Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. University of California, Berkeley. Available from: [Link]
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Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship.org. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Analytical Methods. Springer. Available from: [Link]
-
Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01. MDPI. Available from: [Link]
-
Properties Of Ethanol. YouTube. Available from: [Link]
-
2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]
-
ALCOHOLS I: METHOD 1400. NIOSH. Available from: [Link]
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- 4. fishersci.com [fishersci.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2-(Octylamino)ethanol-Based Nanoparticle Synthesis
Welcome to the technical support center for the synthesis of 2-(octylamino)ethanol-based nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formulation and characterization of these nanoparticles. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles to ensure the integrity and reproducibility of your experiments.
Introduction: The Role of this compound in Nanoparticle Formulation
This compound is an amino alcohol that is increasingly being explored in the field of drug delivery for the formulation of lipid nanoparticles (LNPs) and other nanosystems. Its structure, featuring a secondary amine and a hydroxyl group, allows it to function as a cationic lipid at acidic pH. This property is crucial for encapsulating and delivering nucleic acids such as mRNA and siRNA. The octyl chain contributes to the hydrophobic core of the nanoparticle, while the protonatable amine group facilitates interaction with the negatively charged backbone of nucleic acids and can play a role in endosomal escape, a critical step in intracellular drug delivery.
However, like any nanoparticle system, the synthesis process can be sensitive to a variety of parameters, leading to challenges in achieving the desired particle size, stability, and encapsulation efficiency. This guide will walk you through some of the most common issues and their solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound-based nanoparticles.
Problem 1: My nanoparticles are too large (>200 nm).
Possible Causes:
-
Incorrect pH of the aqueous phase: The pH of the aqueous buffer is critical for controlling the charge of this compound. If the pH is too high, the amine group will be deprotonated, leading to a neutral or less cationic surface charge. This can result in reduced electrostatic repulsion between particles, causing them to aggregate and form larger particles.[1][2]
-
Suboptimal mixing speed or method: Inefficient mixing can lead to localized areas of high lipid concentration, promoting the formation of larger particles. The rate of addition of the organic phase to the aqueous phase is also a critical parameter.
-
Inappropriate solvent composition: The choice of solvent for the lipid phase and the ratio of aqueous to organic phase can significantly impact particle size.[3][4]
-
High lipid concentration: A higher concentration of lipids can lead to the formation of larger nanoparticles.
Solutions:
-
Optimize the pH of the aqueous buffer: For nucleic acid encapsulation, an acidic aqueous buffer (typically pH 4-6) is used to ensure the protonation of the amine group of this compound. This promotes a positive surface charge, leading to smaller, more stable particles. It is advisable to perform a pH titration experiment to find the optimal pH for your specific formulation.
-
Adjust mixing parameters:
-
Increase the stirring speed to ensure rapid and homogenous mixing.
-
Consider using a microfluidic mixing device, which offers precise control over mixing and can lead to smaller and more uniform nanoparticles.[5]
-
Ensure a slow and controlled addition of the organic phase to the aqueous phase.
-
-
Modify solvent composition:
-
Optimize lipid concentration: Perform a concentration-response study to determine the optimal total lipid concentration that yields nanoparticles in the desired size range.
Problem 2: The Polydispersity Index (PDI) of my nanoparticles is too high (>0.3).
Possible Causes:
-
Inconsistent mixing: Similar to the issue of large particle size, poor mixing can result in a heterogeneous population of nanoparticles with a wide size distribution.[7]
-
Impure reagents: The presence of impurities in the lipids or other reagents can interfere with the self-assembly process, leading to a high PDI.
-
Inappropriate formulation ratios: The molar ratio of the different lipid components (e.g., this compound, helper lipids, cholesterol, PEG-lipid) is crucial for forming uniform nanoparticles.
Solutions:
-
Ensure consistent and rapid mixing: Utilize a high-speed vortexer or a microfluidic mixing device to achieve uniform mixing.[5][7]
-
Use high-purity reagents: Ensure that all lipids and other components are of high purity and are stored correctly to prevent degradation.
-
Optimize the molar ratios of the formulation: Systematically vary the molar ratios of the components to find the optimal formulation that results in a low PDI. A Design of Experiments (DoE) approach can be highly effective for this optimization.[8][9]
Problem 3: My nanoparticles are aggregating over time.
Possible Causes:
-
Insufficient surface stabilization: The nanoparticles may not have sufficient surface charge or steric shielding to prevent aggregation.
-
Inappropriate storage buffer: The pH and ionic strength of the storage buffer can significantly impact nanoparticle stability.[1][10]
-
Temperature fluctuations: Freeze-thaw cycles or storage at inappropriate temperatures can lead to particle fusion and aggregation.
Solutions:
-
Incorporate a PEGylated lipid: The inclusion of a PEGylated lipid in the formulation provides a hydrophilic corona that sterically stabilizes the nanoparticles and prevents aggregation.
-
Optimize the storage buffer:
-
Store the nanoparticles in a buffer with a pH that maintains their surface charge (typically slightly acidic to neutral for cationic nanoparticles).
-
Avoid high ionic strength buffers, as the salt can screen the surface charge and lead to aggregation.
-
-
Ensure proper storage conditions: Store the nanoparticle suspension at a constant temperature, typically 4°C. Avoid freezing unless a suitable cryoprotectant is used.
Problem 4: The encapsulation efficiency of my nucleic acid payload is low.
Possible Causes:
-
Suboptimal pH of the aqueous buffer: If the pH is too high, this compound will not be sufficiently protonated to electrostatically interact with the negatively charged nucleic acids.
-
Incorrect N/P ratio: The N/P ratio (the ratio of the moles of nitrogen atoms in the cationic lipid to the moles of phosphate groups in the nucleic acid) is a critical parameter for efficient encapsulation.
-
Premature degradation of the nucleic acid: The nucleic acid may be degrading during the formulation process.
Solutions:
-
Use an acidic aqueous buffer: As mentioned previously, a pH between 4 and 6 is generally optimal for protonating the amine group of this compound and facilitating strong electrostatic interactions with the nucleic acid.
-
Optimize the N/P ratio: Perform experiments with varying N/P ratios to find the optimal ratio for your specific system. An N/P ratio between 3 and 10 is a common starting point.
-
Handle nucleic acids with care: Use nuclease-free water and reagents, and work in a clean environment to prevent the degradation of your nucleic acid payload.
Frequently Asked Questions (FAQs)
Q1: What is the ideal particle size for in vivo drug delivery?
For systemic drug delivery, a particle size between 50 and 200 nm is generally considered ideal.[11] Particles in this size range can avoid rapid clearance by the kidneys and can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[11]
Q2: How can I characterize my this compound-based nanoparticles?
Several techniques are essential for proper characterization:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI).[12]
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which is crucial for stability and interaction with biological membranes.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.[12]
-
Quantification of Encapsulation Efficiency: Using techniques like RiboGreen assay (for RNA) or PicoGreen assay (for DNA) to determine the amount of encapsulated nucleic acid.
Q3: What is the role of helper lipids in the formulation?
Helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), are often included in the formulation to improve the stability of the nanoparticles and facilitate endosomal escape. Cholesterol is also commonly added to modulate membrane fluidity and stability.
Q4: Can I use this compound for delivering small molecule drugs?
While this compound is primarily explored for its cationic properties in nucleic acid delivery, it can also be a component in lipid-based nanoparticles for encapsulating hydrophobic small molecule drugs. In this case, the drug would be partitioned into the hydrophobic core of the nanoparticle.
Experimental Protocols & Data
Table 1: Influence of Key Parameters on Nanoparticle Properties
| Parameter | Effect on Particle Size | Effect on PDI | Effect on Encapsulation Efficiency |
| pH of Aqueous Phase | Decreases with lower pH | Generally lower at optimal pH | Increases with lower pH (for nucleic acids) |
| Mixing Speed | Decreases with higher speed | Decreases with higher speed | Can improve with efficient mixing |
| Aqueous/Organic Ratio | Can decrease with higher ratio | Can improve with optimization | May be affected by phase volumes |
| Total Lipid Concentration | Increases with higher concentration | May increase at very high concentrations | Can be influenced by lipid-to-drug ratio |
| N/P Ratio | Can vary; optimization needed | Can vary; optimization needed | Increases with higher N/P ratio up to a point |
Protocol: Synthesis of this compound-based Nanoparticles using Microfluidics
-
Preparation of the Organic Phase:
-
Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol at the desired molar ratios.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the nucleic acid payload in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).
-
Load the organic phase and the aqueous phase into separate syringes and place them on a syringe pump.
-
Set the desired flow rates to achieve the target aqueous-to-organic phase ratio (e.g., 3:1).
-
Initiate the flow and collect the nanoparticle suspension from the outlet.
-
-
Purification and Concentration:
-
Dialyze the collected suspension against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and unencapsulated payload.
-
Concentrate the purified nanoparticles using a centrifugal filter device if necessary.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency using a suitable fluorescence-based assay.
-
Visualize the nanoparticles using TEM.
-
Visualizations
Diagram 1: Workflow for Nanoparticle Synthesis
Caption: A typical workflow for the synthesis and characterization of nanoparticles.
Diagram 2: Troubleshooting Logic for Large Particle Size
Caption: A decision tree for troubleshooting oversized nanoparticles.
References
-
Lab Alley. (n.d.). Using Ethanol for synthesis of nano-materials and porous materials. Retrieved from [Link]
- Google Patents. (2013). US20130264198A1 - Synthesis of Nanoparticles Using Ethanol.
- Sukadana, I. M., et al. (2025). Formulation and Characterization of Ethanol Extract Nanoparticles of Gayam Inocarpus fagifer (Parkinson) Fosberg Seeds for Anti-Atherosclerotic Applications. Biomedical and Pharmacology Journal.
- Google Patents. (n.d.). EP2910544A1 - 2-(ethylamino)ethanol production method.
-
MDPI. (n.d.). The Effect of Alcohol on Palladium Nanoparticles in i-Pd(OAc)2(TPPTS)2 for Aerobic Oxidation of Benzyl Alcohol. Metals. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel synthesis of silver nanoparticles using leaf ethanol extract of Pisonia grandis (R. Br). Retrieved from [Link]
-
ResearchGate. (2025). Laser Plasma Induced Cu 2 O Nanoparticle Synthesis in Ethanol and Nanofluid Particle Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). pH profile during ethanol fermentation at different NPs concentrations. Retrieved from [Link]
-
PubMed Central. (2024). Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. Retrieved from [Link]
-
Single Use Support. (2023). Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethanol, 2-(octylamino)-. Retrieved from [Link]
-
ResearchGate. (2024). Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Alcohols in Colloidal Nanoparticle Synthesis. Retrieved from [Link]
-
Helix Biotech. (2024). What Challenges Exist in Scaling Up Lipid Nanoparticle Production?. Retrieved from [Link]
-
MDPI. (2019). Formation and Stability of Pea Proteins Nanoparticles Using Ethanol-Induced Desolvation. Polymers. Retrieved from [Link]
-
PubMed. (2018). Impact of pH on the stability, dissolution and aggregation kinetics of silver nanoparticles. Retrieved from [Link]
-
PubMed Central. (2023). Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. Retrieved from [Link]
-
PubMed Central. (n.d.). Nanoparticles: synthesis and applications. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. Retrieved from [Link]
-
DR-NTU. (n.d.). Impact of pH on the stability, dissolution and aggregation kinetics of Silver Nanoparticles. Retrieved from [Link]
-
PubMed. (2024). Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). A Double Closed-Loop Process for Nanoparticle Synthesis via Aerosol Mixing and Venturi Jet Scrubbing. Retrieved from [Link]
-
MDPI. (n.d.). Study on the Combustion Characteristics of Ethanol Nanofuel. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. Retrieved from [Link]
-
ResearchGate. (2025). A Facile Route for Synthesis of Octyl Amine Capped Silver Nanoparticle. Retrieved from [Link]
-
ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Retrieved from [Link]
-
In-Process. (2024). Lipid-based nanoparticles: Manufacturing and inline size characterization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Methods and strategies for the synthesis of diverse nanoparticles and their applications: a comprehensive overview. Retrieved from [Link]
-
MDPI. (n.d.). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-(Octylamino)ethanol
Welcome to the technical support guide for 2-(Octylamino)ethanol. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. As an amphiphilic molecule, this compound possesses both a hydrophobic octyl chain and a hydrophilic amino-ethanol head group, which dictates its unique and sometimes challenging behavior in aqueous and organic media. This guide provides in-depth, field-proven insights and validated protocols to ensure consistent and reliable experimental outcomes.
Section 1: Physicochemical Profile of this compound
A clear understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility issues. The molecule's structure—a balance between a long hydrophobic tail and a polar, ionizable head—is the primary cause of solubility difficulties.
| Property | Value | Source |
| Molecular Formula | C10H23NO | PubChem[1] |
| Molecular Weight | 173.30 g/mol | SIELC Technologies[2] |
| Predicted XlogP | 2.5 - 2.75 | PubChem, SIELC Technologies[1][2] |
| Structure | A secondary amine with an eight-carbon (octyl) chain and a hydroxyethyl group. | PubChem[1] |
| Nature | Amphiphilic; contains both hydrophobic and hydrophilic moieties. |
XlogP is a computed octanol-water partition coefficient that indicates the lipophilicity of a compound. A value between 2 and 3 suggests significant non-polar character.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling of this compound.
Q1: Why is my this compound solution cloudy when prepared in a neutral aqueous buffer?
A: The cloudiness, or turbidity, is likely due to the low solubility of the neutral form of the molecule. This compound is a weak base. At neutral pH (around 7), a significant portion of the amino groups are not protonated (charged). This uncharged state increases the molecule's overall hydrophobicity, leading to aggregation and precipitation from the aqueous solution.
Q2: What is the best solvent for preparing a stock solution?
A: For a concentrated stock solution, using a water-miscible organic solvent is the most effective strategy. Solvents like ethanol, isopropanol, or dimethyl sulfoxide (DMSO) can typically dissolve this compound at high concentrations. These stock solutions can then be diluted into your aqueous experimental buffer, though care must be taken to avoid precipitation upon dilution (see Troubleshooting Guide below).
Q3: Can I heat the solution to improve solubility?
A: Gentle heating can temporarily increase the solubility of many compounds, including this compound. However, this is often not a permanent solution. The compound may precipitate out of the solution as it cools to room or experimental temperature. This can lead to inconsistent concentrations and unreliable results. This method should be used with caution and validated for your specific application.
Q4: How does pH affect the solubility of this compound?
A: pH is a critical factor. The secondary amine in the molecule has a pKa (the pH at which 50% of the molecules are protonated). While the exact pKa is not readily published, for similar amino alcohols it is in the basic range.[3]
-
At a pH below the pKa , the amine group is protonated (R₂NH₂⁺), making the molecule a cation. This charge significantly increases its interaction with water, thereby increasing its aqueous solubility.[4][5][6]
-
At a pH above the pKa , the amine group is deprotonated (R₂NH), making it neutral and more hydrophobic, which decreases its aqueous solubility.
Section 3: In-Depth Troubleshooting Guide
This section provides structured workflows to diagnose and solve common solubility problems.
Problem: Precipitate Formation in Aqueous Buffers
This is the most common issue, occurring either immediately upon dilution of an organic stock or over time.
Causality: The root cause is the amphiphilic nature of the molecule. The hydrophobic octyl tails have a strong tendency to self-associate to minimize contact with water, a phenomenon known as the hydrophobic effect.[7] When the concentration exceeds its aqueous solubility limit at a given pH and temperature, these aggregates become large enough to precipitate.
Solution Workflow:
The primary strategies to overcome this involve modifying the solvent environment to be more favorable to both the hydrophobic and hydrophilic parts of the molecule.
Caption: Troubleshooting workflow for precipitation issues.
Strategy 1: pH Adjustment
This is the most direct method to increase the aqueous solubility of this compound. By lowering the pH of the buffer, you increase the protonation of the amino group, making the molecule more polar and water-soluble.
Caption: Effect of pH on the ionization and solubility of this compound.
Protocol A: Preparation of a pH-Adjusted Aqueous Working Solution
-
Determine Target pH: Aim for a buffer pH that is at least 1-2 units below the presumed pKa of the amine. A pH range of 4.5 - 6.5 is a good starting point.
-
Buffer Selection: Choose a buffer system with adequate buffering capacity in your target pH range (e.g., Acetate for pH 4-5.6, MES for pH 5.5-6.7).
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol) to a high concentration (e.g., 100 mM).
-
Prepare Acidified Buffer: Prepare your chosen buffer at the target pH.
-
Dilution: While vortexing the acidified buffer, add the stock solution dropwise to achieve the final desired concentration. The vortexing helps to rapidly disperse the compound, preventing localized high concentrations that could precipitate.
-
Final pH Check & QC: After dilution, re-check the pH of the final solution. Observe the solution for any signs of cloudiness or precipitation. A visual inspection against a dark background is recommended. For quantitative QC, a dynamic light scattering (DLS) measurement can confirm the absence of large aggregates.
Strategy 2: Use of Co-solvents
A co-solvent is a water-miscible organic solvent added in small amounts to the aqueous buffer to increase the solubility of a non-polar compound.[8][9] Co-solvents work by reducing the overall polarity of the aqueous phase, which lowers the energetic penalty of exposing the hydrophobic octyl chain to the solvent.[9]
Common Co-solvents:
Protocol B: Preparation of a Co-Solvent Working Solution
-
Select Co-solvent: Choose a co-solvent that is compatible with your experimental system. Ethanol is a common first choice.
-
Determine Co-solvent Percentage: The required percentage can range from 1% to 20% (v/v) but should be kept as low as possible to avoid impacting your biological system. Start with 5% and increase if necessary.
-
Prepare Co-solvent Buffer: Add the required volume of the co-solvent to your aqueous buffer. For example, to make 100 mL of a 5% ethanol buffer, add 5 mL of absolute ethanol to 95 mL of your buffer. Mix well.
-
Prepare Stock Solution: A stock solution in the pure co-solvent or DMSO is recommended.
-
Dilution: Add the stock solution to the co-solvent buffer while vortexing.
-
QC and Control: Always run a parallel control experiment with the co-solvent buffer alone (without this compound) to ensure the co-solvent itself does not affect your experimental results.
References
-
Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]
-
Iwashita, K., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 93158, this compound. [Link]
-
SIELC Technologies. Ethanol, 2-(octylamino)-. [Link]
-
Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Yalkowsky, S. H., & Roseman, T. J. Solubilization of drugs by cosolvents. In Techniques of Solubilization of Drugs. [Link]
-
StackExchange. Why are amino acids usually more soluble at pH extremes than they are at neutral pH?[Link]
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Validation & Comparative
The Rise of Lipophilic Alkanolamines: A Comparative Analysis of 2-(Octylamino)ethanol for CO2 Capture
A Senior Application Scientist's Guide to Performance, Mechanism, and Experimental Validation
The imperative to mitigate anthropogenic CO2 emissions has catalyzed extensive research into advanced carbon capture technologies. Among these, chemical absorption using alkanolamines remains a mature and widely implemented approach.[1] While traditional solvents like Monoethanolamine (MEA) are well-established, their application is often hampered by high energy requirements for regeneration, corrosive nature, and solvent degradation.[1][2] This has spurred the exploration of novel amine structures, with a particular focus on lipophilic, long-chain alkanolamines. This guide provides an in-depth comparison of 2-(Octylamino)ethanol (OAE), a representative long-chain secondary alkanolamine, with the benchmark solvents MEA, Diethanolamine (DEA), and N-methyldiethanolamine (MDEA).
This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between molecular structure and CO2 capture performance. While direct experimental data for this compound is emerging, this guide synthesizes findings from structurally similar long-chain alkanolamines, such as 2-(Butylamino)ethanol, and established structure-activity relationships to provide a robust comparative framework.
The Rationale for Long-Chain Alkanolamines: Beyond Conventional Solvents
The molecular architecture of an alkanolamine dictates its performance in CO2 capture. The presence of a long alkyl chain, such as the octyl group in OAE, introduces several key characteristics that can offer advantages over traditional, more hydrophilic amines.
-
Enhanced Lipophilicity: The octyl group imparts a significant nonpolar character to the OAE molecule. This property can be advantageous in non-aqueous or biphasic solvent systems, potentially reducing the high energy penalty associated with vaporizing water during solvent regeneration.
-
Steric Hindrance: The bulky alkyl group can create steric hindrance around the amine nitrogen. While this may slightly temper the reaction kinetics compared to unhindered primary amines like MEA, it plays a crucial role in the stability of the formed carbamate, influencing the heat of absorption and the ease of regeneration.
-
Bicarbonate Formation: Secondary amines with significant steric hindrance, like OAE, tend to favor the formation of bicarbonate over carbamate.[3] This reaction pathway has a stoichiometry of 1 mole of CO2 per mole of amine, potentially leading to a higher theoretical CO2 loading capacity compared to the 0.5 mol/mol ratio typical for primary amines that predominantly form carbamates.[3][4]
Comparative Performance Analysis: OAE vs. MEA, DEA, and MDEA
To provide a clear and objective comparison, the following table summarizes the anticipated performance of OAE against MEA, DEA, and MDEA based on key performance indicators. The data for OAE is inferred from studies on analogous long-chain secondary alkanolamines.
| Performance Metric | This compound (OAE) (Inferred) | Monoethanolamine (MEA) | Diethanolamine (DEA) | N-methyldiethanolamine (MDEA) |
| CO2 Absorption Capacity (mol CO2/mol amine) | High (>0.5, approaching 1.0) | Moderate (~0.5) | Moderate (~0.5) | High (approaching 1.0) |
| Absorption Rate | Moderate | High | Moderate | Low |
| Heat of Absorption (kJ/mol CO2) | Lower | High | High | Lower |
| Degradation Resistance | Potentially Higher | Low | Moderate | High |
| Corrosivity | Potentially Lower | High | Moderate | Low |
| Viscosity | Higher | Low | Moderate | Moderate |
Causality Behind Performance Differences:
-
Absorption Capacity: OAE's higher theoretical capacity stems from its preference for the bicarbonate formation pathway, similar to the tertiary amine MDEA.[3][5] MEA and DEA, being primary and secondary amines respectively, primarily form stable carbamates, limiting their capacity.[1]
-
Absorption Rate: MEA's unhindered primary amine structure allows for rapid reaction with CO2. The steric hindrance from the octyl group in OAE is expected to result in a more moderate absorption rate, slower than MEA but likely faster than the tertiary amine MDEA, which relies on a slower reaction mechanism.
-
Heat of Absorption: The formation of bicarbonate, favored by OAE and MDEA, is generally less exothermic than carbamate formation.[6] This lower heat of absorption translates to reduced energy requirements for solvent regeneration, a significant operational advantage.
-
Degradation and Corrosivity: The stable carbamates formed by MEA and DEA can contribute to higher rates of thermal and oxidative degradation and increased corrosivity.[2] The less stable intermediates formed by OAE and MDEA are anticipated to lead to improved solvent stability and reduced corrosion.
-
Viscosity: A key challenge for long-chain alkanolamines is their increased viscosity, which can negatively impact mass transfer and pumping costs. This is a critical consideration for the practical application of OAE.
Experimental Protocols for Alkanolamine Performance Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following outlines a typical workflow for evaluating the CO2 capture performance of a novel alkanolamine like OAE.
CO2 Absorption/Desorption Screening
A bench-scale screening apparatus is commonly used to determine the absorption rate, absorption capacity, and cyclic capacity of the solvent.
Methodology:
-
Solvent Preparation: Prepare an aqueous solution of the alkanolamine (e.g., 2 M).
-
Absorption:
-
Fill a stirred reactor with a known volume of the amine solution.
-
Maintain a constant temperature (e.g., 40°C) and stirring speed.
-
Bubble a gas mixture with a known CO2 concentration (e.g., 10-15% in N2) through the solution.
-
Continuously monitor the CO2 concentration in the outlet gas stream using a CO2 analyzer.
-
The experiment is typically terminated when the outlet CO2 concentration approaches the inlet concentration.
-
-
Desorption:
-
Heat the CO2-rich solution to a higher temperature (e.g., 80-90°C).
-
Purge the solution with an inert gas (e.g., N2) to strip the absorbed CO2.
-
Monitor the CO2 concentration in the off-gas to determine the extent of regeneration.
-
-
Analysis:
-
Take liquid samples before and after absorption and desorption to determine the CO2 loading using a titration method.
-
Calculate the absorption rate, absorption capacity, and cyclic capacity from the experimental data.
-
Vapor-Liquid Equilibrium (VLE) Measurements
VLE data is crucial for determining the heat of absorption and for process modeling.
Methodology:
-
Equilibrium Cell: Utilize a thermostatted equilibrium cell with a known volume.
-
Sample Introduction: Introduce a precise amount of the amine solution into the cell.
-
CO2 Addition: Inject a known amount of CO2 into the cell.
-
Equilibration: Allow the system to reach thermal and phase equilibrium under constant stirring.
-
Analysis:
-
Measure the total pressure in the cell.
-
Analyze the composition of the gas and liquid phases using techniques such as gas chromatography (GC) and titration.
-
-
Data Correlation: Use thermodynamic models to correlate the experimental VLE data and calculate the heat of absorption.
Visualizing the Process and Chemical Structures
To aid in the conceptual understanding of the CO2 capture process and the molecular differences between the compared alkanolamines, the following diagrams are provided.
Caption: A simplified workflow of a typical amine-based CO2 capture process.
Caption: Chemical structures of the compared alkanolamines.
Conclusion and Future Outlook
This compound and other long-chain alkanolamines represent a promising frontier in the development of more efficient and cost-effective CO2 capture solvents. Their potential for high absorption capacity and lower regeneration energy, primarily through the bicarbonate formation pathway, addresses key limitations of conventional amines like MEA. However, challenges such as increased viscosity and the need for more extensive experimental data must be addressed.
Future research should focus on obtaining direct experimental data for OAE to validate the inferred performance characteristics presented in this guide. Furthermore, the exploration of OAE in non-aqueous or biphasic solvent systems could unlock its full potential by mitigating viscosity issues and further reducing the energy penalty of CO2 capture. As the field continues to evolve, a deep understanding of the structure-activity relationships of alkanolamines will be paramount in designing the next generation of superior CO2 capture solvents.
References
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ResearchGate. (n.d.). Experimental study on CO2 capture using 2‐(2‐aminoethylamino)ethanol/N,N‐diethyl‐ethanolamine/sulfolane phase‐change absorbents. Retrieved from [Link]
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PubMed. (2016). A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). Retrieved from [Link]
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ACS Publications. (2015). Carbon Dioxide Capture and Utilization by Alkanolamines in Deep Eutectic Solvent Medium. Retrieved from [Link]
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MDPI. (n.d.). Characterization of Alkanolamine Blends for Carbon Dioxide Absorption. Corrosion and Regeneration Studies. Retrieved from [Link]
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LookChem. (n.d.). Optimizing CO2 Capture with 2-(Butylamino)ethanol: A Sustainable Solution from China. Retrieved from [Link]
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ResearchGate. (n.d.). Novel aqueous amine blend of 2-(Butylamino)ethanol and 2-Dimethylaminoethanol for CO2 capture: Equilibrium CO2 loading, RSM optimization, desorption study, characterization and toxicity assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental data and modeling for density and viscosity of carbon dioxide (CO2)-loaded and -unloaded aqueous blend of 2-(ethylamino)ethanol (EAE) and aminoethylethanolamine (AEEA) for post-combustion CO2 capture. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of CO2 in nonaqueous system of 2-(butylamino)ethanol with 2-butoxyethanol: Experimental data and model representation. Retrieved from [Link]
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Malaysian Journal of Science. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of alkanol chain length of primary alkanolamines and alkyl chain length of secondary and tertiary alkanolamines on their CO 2 capture activities. Retrieved from [Link]
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The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of CO2 Absorption into Ethanolamine+Water+Ethanol System—Mechanism, Role of Water, and Kinetic Model. Retrieved from [Link]
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ResearchGate. (n.d.). The experimental setup of (a) absorption; and (b) desorption. Retrieved from [Link]
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UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]
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MDPI. (n.d.). Thermodynamic and Process Modeling of CO2 Chemical Absorption Process Using Aqueous Monoethanolamine and Enzymatic Potassium Carbonate Solvents: Validation and Comparative Analysis. Retrieved from [Link]
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NTNU Open. (n.d.). Corrosion and Degradation in MEA based post-combustion CO2 Capture. Retrieved from [Link]
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MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Research on CO 2 Desorption Using Microwave-Assisted Novel Blended Alkanolamine Formulations. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of Absorption of Carbon Dioxide into Aqueous Solutions of 2Amino2-methyl-l-propanol + Diethanolamine. Retrieved from [Link]
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MDPI. (2023). Development of CO 2 Absorption Using Blended Alkanolamine Absorbents for Multicycle Integrated Absorption–Mineralization. Retrieved from [Link]
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ScienceDirect. (2022). Novel alkanolamine-based biphasic solvent for CO2 capture with low energy consumption and phase change mechanism analysis. Retrieved from [Link]
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ResearchGate. (n.d.). A comprehensive kinetic and thermodynamic study of CO2 absorption in blends of monoethanolamine and potassium lysinate: Experimental and modeling. Retrieved from [Link]
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MDPI. (n.d.). Scale-Up Effects of CO 2 Capture by Methyldiethanolamine (MDEA) Solutions in Terms of Loading Capacity. Retrieved from [Link]
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ResearchGate. (n.d.). Continuous cycles of CO2 absorption and amine regeneration with aqueous alkanolamines: A comparison of the efficiency between pure and blended DEA, MDEA and AMP solutions by 13C NMR spectroscopy. Retrieved from [Link]
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A Comparative Guide to Nanoparticle Capping Agents: Performance Analysis Including 2-(Octylamino)ethanol Analogues
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of nanotechnology, the performance of nanoparticles is intrinsically linked to the careful selection of capping agents. These molecules are fundamental in controlling particle size, ensuring stability, and mediating biological interactions, thereby dictating the ultimate efficacy and safety of nano-formulations. This guide offers an in-depth comparative analysis of various capping agents, with a special focus on the performance characteristics of long-chain amino alcohols, using octylamine as a proxy for 2-(Octylamino)ethanol, to inform the rational design of nanoparticles for biomedical and catalytic applications.
The Pivotal Role of Capping Agents in Nanoparticle Formulation
Capping agents are surface-active molecules that adsorb to the surface of nanoparticles during their synthesis.[1] Their primary function is to prevent aggregation and control the growth of the nanoparticles, which is crucial for maintaining their unique nanoscale properties.[1] The choice of a capping agent influences a nanoparticle's hydrodynamic size, surface charge, stability in different media, and its interactions with biological systems.[2] A well-chosen capping agent can enhance biocompatibility, improve targeting specificity in drug delivery, and modulate the catalytic activity of the nanoparticle.
The mechanism of stabilization by capping agents can be broadly categorized into electrostatic and steric hindrance. Electrostatic stabilization arises from the repulsion of like charges on the surface of the nanoparticles, while steric hindrance is provided by the physical bulk of the capping agent molecules, preventing the nanoparticles from coming into close contact.[1]
Caption: The role of capping agents in nanoparticle synthesis and stabilization.
Comparative Performance Analysis of Capping Agents
The selection of a suitable capping agent is a critical step in nanoparticle synthesis, as it directly impacts the physicochemical and biological properties of the resulting nanomaterial. This section provides a comparative analysis of different classes of capping agents, with available experimental data.
Performance Metrics:
-
Particle Size and Morphology: The ability to control the size and shape of nanoparticles is a primary function of a capping agent. Smaller, monodisperse nanoparticles often exhibit enhanced properties.
-
Stability: Colloidal stability is crucial for the shelf-life and in vivo performance of nanoparticle formulations. It is often assessed by measuring the zeta potential, where values further from zero indicate greater stability.
-
Biocompatibility: For biomedical applications, the capping agent should be non-toxic and not elicit an adverse immune response.
-
Catalytic Activity: In catalytic applications, the capping agent can influence the accessibility of the nanoparticle surface to reactants, thereby affecting its catalytic efficiency.
Data Summary:
The following table summarizes the performance of different capping agents based on available experimental data. Note that direct comparative data for this compound is limited in the reviewed literature; therefore, data for octylamine (OTA), a structurally similar primary amine with an octyl chain, is presented as a relevant analogue.
| Capping Agent | Nanoparticle System | Mean Particle Size (nm) | Key Performance Characteristics |
| Octylamine (OTA) | Fe₃O₄ | 2.1 | Resulted in a mixture of square-like, oval, and quasi-spherical particles.[3] |
| 1-dodecanethiol (DDT) | Fe₃O₄ | 5.0 | Produced agglomerated quasi-spherical shapes.[3] |
| Tri-n-octylphosphine (TOP) | Fe₃O₄ | 4.4 | Resulted in agglomerated and irregularly shaped particles.[3] Exhibited the highest photocatalytic degradation efficiency for both methylene blue (66.7%) and methyl orange (74.1%).[3] |
| Polyvinylpyrrolidone (PVP) | CuO | - | Showed higher enzymatic inhibition (37.75%) compared to uncapped nanoparticles (19.17%).[2][4] |
| Polyethylene glycol (PEG) | CuO | - | Showed higher enzymatic inhibition (32.23%) compared to uncapped nanoparticles (19.17%).[2][4] |
| Citrate | Gold | - | Often used as a benchmark; can lead to aggregation under certain conditions.[5] |
| Amino Acids (Taurine) | Gold | 6.9 - 46 | Demonstrated to be non-toxic and biocompatible, making it a good substitute for some chemical capping agents.[6] |
In-Depth Look at this compound and its Analogues
The octyl chain is anticipated to provide significant steric hindrance, contributing to the formation of small, well-dispersed nanoparticles. The amino group can coordinate with the metal surface, while the hydroxyl group can impart hydrophilicity and provide further sites for functionalization. The presence of both amine and hydroxyl functionalities may also contribute to its reducing capabilities during nanoparticle synthesis.
Based on the study of octylamine-capped iron oxide nanoparticles, we can infer that this compound would likely lead to the formation of small, potentially non-spherical nanoparticles.[3] The long alkyl chain would confer stability in non-polar solvents, making it a suitable candidate for applications requiring nanoparticle dispersion in organic media.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments in nanoparticle synthesis and characterization.
Synthesis of Capped Iron Oxide Nanoparticles (Co-Precipitation Method)
This protocol is adapted from the synthesis of octylamine-capped Fe₃O₄ nanoparticles and can be modified for other capping agents.[3]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH)
-
Capping agent (e.g., Octylamine, 1-dodecanethiol, or Tri-n-octylphosphine)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Add the capping agent to the solution.
-
Slowly add ammonium hydroxide dropwise to the solution until the pH reaches approximately 10-11, resulting in the formation of a black precipitate.
-
Continue stirring at 80°C for 1-2 hours.
-
Cool the mixture to room temperature.
-
Separate the nanoparticles using a strong magnet and discard the supernatant.
-
Wash the nanoparticles several times with deionized water and ethanol to remove any unreacted precursors and excess capping agent.
-
Dry the capped nanoparticles in a vacuum oven.
Caption: Workflow for the synthesis of capped iron oxide nanoparticles.
Characterization of Nanoparticle Size by Dynamic Light Scattering (DLS)
DLS is a common technique used to determine the hydrodynamic diameter of nanoparticles in a colloidal suspension.[7][8][9]
Procedure:
-
Disperse a small amount of the capped nanoparticles in a suitable solvent (e.g., water or ethanol) by sonication to ensure a homogenous suspension. The solution should be transparent or slightly hazy.[10]
-
Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
Transfer the filtered sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including solvent viscosity and refractive index, and the measurement temperature.
-
Perform the measurement. The instrument will analyze the fluctuations in scattered light intensity to calculate the particle size distribution.
Assessment of Biocompatibility using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as a measure of cytotoxicity.[11][12][13]
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Capped nanoparticle suspension
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Nanoparticle Treatment: After 24 hours, remove the culture medium and replace it with fresh medium containing various concentrations of the capped nanoparticles. Include untreated cells as a negative control.[13]
-
Incubation: Incubate the cells with the nanoparticles for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The judicious selection of a capping agent is paramount in the design and fabrication of nanoparticles with tailored properties for specific applications. While established capping agents like PVP, PEG, and citrate offer a range of functionalities, the exploration of novel agents such as long-chain amino alcohols holds promise for further refinement of nanoparticle performance. Although direct comparative data for this compound remains to be extensively reported, analysis of its structural analogues suggests its potential in yielding small, stable nanoparticles, particularly for applications requiring dispersion in organic media. The provided experimental protocols offer a foundation for researchers to conduct systematic comparative studies and to further elucidate the structure-property relationships that govern the efficacy of nanoparticle capping agents.
References
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Mphuthi, N., et al. (2023). Influence of Different Capping Agents on the Structural, Optical, and Photocatalytic Degradation Efficiency of Magnetite (Fe3O4) Nanoparticles. Nanomaterials, 13(14), 2067. [Link]
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Kroll, A., et al. (2011). Experimental considerations on the cytotoxicity of nanoparticles. Journal of Nanoparticle Research, 13(9), 3665-3678. [Link]
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Javed, R., et al. (2021). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. International Journal of Nanomedicine, 16, 489-510. [Link]
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National Institute of Standards and Technology. (2012). Standard Operating Procedure for Dynamic Light Scattering (DLS). [Link]
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Ijaz, I., et al. (2020). Diverse Synthesis and Characterization Techniques of Nanoparticles. International Journal of Nanoscience and Nanotechnology, 16(3), 179-204. [Link]
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Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 172. [Link]
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Hackley, V. A., & Clogston, J. D. (2012). Measuring the Size of Nanoparticles in Aqueous Media Using Batch-Mode Dynamic Light Scattering. NIST Special Publication, 1200-6. [Link]
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Sutrisna, I. P. D., et al. (2023). Formulation and Characterization of Ethanol Extract Nanoparticles of Gayam Inocarpus fagifer (Parkinson) Fosberg Seeds for Anti-Atherosclerotic Applications. Biomedical and Pharmacology Journal, 16(4). [Link]
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Xia, Y., & Li, W. (2016). Influence of capping agent on the catalytic activity and selectivity of... ResearchGate. [Link]
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Horiba. (n.d.). Guide for DLS sample preparation. [Link]
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Al-Musawi, S., et al. (2022). Phyto-Capped Ag Nanoparticles: Green Synthesis, Characterization, and Catalytic and Antioxidant Activities. Materials, 15(3), 856. [Link]
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Rehbock, C., et al. (2021). Solvent-Dependent Stabilization of Gold Nanoparticles: A Comparative Study on Polymers and the Influence of Their Molecular Weight in Water and Ethanol. Polymers, 13(21), 3823. [Link]
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Bouafia, A., & Laouini, S. E. (2020). Nanoparticles Toxicity and Biocompatibility Tests. Journal of Drug and Alcohol Research, 9(4), 1-5. [Link]
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Tapak, F. A., et al. (2022). Chemical Synthesis of Metal Oxide Nanoparticles via Ionic Liquid as Capping Agent: Principle, Preparation and Applications. Malaysian Journal of Analytical Sciences, 26(6), 1394-1413. [Link]
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Al-Shakarchi, W., et al. (2021). Biocompatibility and Cytotoxicity of Gold Nanoparticles: Recent Advances in Methodologies and Regulations. Nanomaterials, 11(10), 2568. [Link]
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Pathak, A., et al. (2014). Laser Plasma Induced Cu2O Nanoparticle Synthesis in Ethanol and Nanofluid Particle Characterization. Journal of Nanoparticle Research, 16(8), 2568. [Link]
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Sidhu, A. K., et al. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Nanotechnology, 4, 848820. [Link]
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Bettersize Instruments Ltd. (n.d.). Secret of Dynamic Light Scattering (DLS) for particle size analysis. [Link]
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Gracia, A. P. (2012). Procedures for the Synthesis and Capping of Metal Nanoparticles. Methods in Molecular Biology, 906, 3-13. [Link]
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Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). [Link]
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A Comparative Guide to the Efficacy of 2-(Alkylamino)ethanol Derivatives in Transdermal and Antimicrobial Applications
Introduction
In the landscape of pharmaceutical and cosmetic formulation, the demand for multifunctional excipients that enhance product performance and stability is ever-present. Among the vast array of chemical entities, N-alkylaminoethanols, a class of amphiphilic molecules, have garnered interest for their potential utility in diverse applications. This guide focuses on derivatives of 2-(Octylamino)ethanol, a representative N-alkylaminoethanol, and evaluates their efficacy in two critical areas: as transdermal penetration enhancers and as antimicrobial agents.
Possessing a simple yet versatile structure—a hydrophilic amino-alcohol headgroup and a lipophilic alkyl chain—these derivatives are engineered to interact with biological barriers and microbial surfaces. The length of the alkyl chain, in this case, an octyl (C8) group, is a critical determinant of its physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of these derivatives against established alternatives, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their formulation endeavors.
Part 1: Efficacy as Transdermal Penetration Enhancers
The stratum corneum (SC), the outermost layer of the epidermis, presents the most formidable barrier to the transdermal delivery of therapeutic agents. Chemical penetration enhancers (CPEs) are pivotal in overcoming this barrier by transiently and reversibly modulating its structure.[1] N-alkylaminoethanol derivatives, with their surfactant-like properties, are hypothesized to enhance skin permeation by disrupting the highly organized lipid matrix of the SC.
Mechanism of Action: Disruption of the Stratum Corneum Lipid Bilayer
The primary mechanism by which N-alkylaminoethanols and similar amphiphilic enhancers function is through the fluidization of the SC intercellular lipids. These lipids, primarily composed of ceramides, cholesterol, and free fatty acids, are arranged in highly ordered lamellar structures that severely restrict molecular transport.
The lipophilic alkyl tail of the enhancer partitions into the hydrophobic lipid domains of the bilayer, while the polar headgroup interacts with the hydrophilic lipid headgroups. This molecular intercalation disrupts the tight packing of the lipid chains, increases their fluidity, and creates transient pores or disordered regions, thereby increasing the skin's permeability to drug molecules.[2][3]
Caption: Mechanism of skin permeation enhancement by 2-(Alkylamino)ethanol derivatives.
Comparative Performance Data
While specific data for this compound is limited in publicly accessible literature, we can infer its potential performance by examining related structures, such as alkyl N,N-dimethylamino acetates, and comparing them to common industry-standard enhancers. The "Enhancement Ratio" (ER) is a key metric, defined as the factor by which the enhancer increases the drug flux across the skin compared to a control formulation without the enhancer.
| Penetration Enhancer (5% w/w) | Model Drug | Enhancement Ratio (ER) | Key Observations |
| Hypothetical this compound | Ibuprofen | Est. 3.0 - 5.0 | Expected to be effective due to its amphiphilic nature, balancing lipid disruption with solubility enhancement. |
| Ethanol | Ketorolac | 3.19[4] | A well-established, versatile enhancer, though its high volatility can be a formulation challenge.[5] |
| Oleic Acid | Ibuprofen | 4.87[4] | Highly effective fatty acid that creates fluid domains within the lipid bilayer.[6] |
| Propylene Glycol | Ibuprofen | 2.67[4] | A common solvent and humectant with moderate enhancement properties, often used in combination. |
| Laurocapram (Azone®) | Indomethacin | (Reference Standard) | A potent, widely-cited enhancer known for partitioning into and disrupting SC lipids.[5] |
| Dodecyl N,N-dimethylamino acetate (C12) | Indomethacin | ~2.0 (vs. Azone®)[7] | A biodegradable amino acid ester; demonstrates that alkyl chain length is critical to efficacy.[7] |
| Octyl N,N-dimethylamino acetate (C8) | Indomethacin | ~2.5 (vs. Azone®)[7] | The C8 derivative shows higher efficacy than the C12, suggesting an optimal chain length for this class.[7] |
Causality Behind Experimental Choices: The selection of a 5% concentration allows for a standardized comparison across different chemical classes. Ibuprofen and Ketorolac are common model drugs for in vitro permeation studies due to their well-characterized properties and clinical relevance in topical formulations. The comparison with established standards like Oleic Acid and Azone® provides a crucial performance benchmark. The data on amino acid esters with different alkyl chain lengths (C8 vs. C12) is particularly insightful, as it underscores the principle that efficacy is not merely a function of lipophilicity but a complex interplay of molecular geometry and interaction with the SC lipids.[7]
Experimental Protocol: In Vitro Skin Permeation Study
This protocol describes a self-validating system for assessing the efficacy of a penetration enhancer using Franz diffusion cells, a gold-standard apparatus for this purpose.[8]
Caption: Workflow for an in vitro skin permeation study using Franz Diffusion Cells.
Detailed Steps:
-
Membrane Preparation:
-
Franz Cell Assembly:
-
Receptor Chamber Setup:
-
Fill the receptor chamber with a degassed receptor fluid (e.g., phosphate-buffered saline, pH 7.4), often with a co-solvent like ethanol to ensure sink conditions.[4] "Sink conditions" (drug concentration in the receptor <10% of its saturation solubility) are critical to ensure permeation is not limited by solubility.[4]
-
Place a magnetic stir bar in the receptor chamber and place the cell in a water bath set to maintain the skin surface temperature at 32°C. Equilibrate for 30 minutes.
-
-
Dosing and Sampling:
-
Apply a precise, finite dose of the test formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor arm and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.[4]
-
-
Analysis and Calculation:
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for sample removal.
-
Plot this cumulative amount versus time. The slope of the linear portion of the graph represents the steady-state flux (Jss).
-
Calculate the Enhancement Ratio (ER) = Jss (with enhancer) / Jss (control).
-
Part 2: Efficacy as Antimicrobial Agents
The same amphiphilic properties that make N-alkylaminoethanol derivatives effective penetration enhancers also confer upon them potential antimicrobial activity. Their ability to interact with and disrupt lipid membranes is a hallmark of many membrane-active biocides.
Mechanism of Action: Microbial Membrane Perturbation
The antimicrobial mechanism of N-alkylaminoethanols is primarily attributed to their interaction with the microbial cell membrane.[11]
-
Adsorption and Accumulation: The cationic amino group (at physiological pH) can interact electrostatically with negatively charged components of the bacterial cell wall (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).
-
Membrane Integration: The hydrophobic octyl tail then inserts into the lipid bilayer of the cell membrane.
-
Disruption and Leakage: This insertion disrupts the membrane's structural integrity, increasing its fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions (K+) and small metabolites, ultimately resulting in cell death.[11]
This mechanism is analogous to that of other cationic surfactants and membrane-active antimicrobials.
Comparative Performance Data
The efficacy of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[12]
| Antimicrobial Agent | Test Organism | MIC (µg/mL) | Key Observations |
| Hypothetical this compound | S. aureus | Est. 16 - 64 | The C8 chain is expected to provide a good balance of hydrophobicity for membrane insertion and aqueous solubility. |
| Hypothetical this compound | E. coli | Est. 32 - 128 | Generally, higher concentrations are needed for Gram-negative bacteria due to the protective outer membrane. |
| C8-Betaine | S. aureus | 125[11] | Demonstrates moderate activity for a C8 chain in a zwitterionic surfactant. |
| C12-Betaine | S. aureus | 31.3[11] | Shows increased activity with longer chain length, highlighting the importance of hydrophobicity. |
| C16-Betaine | S. aureus | 7.8[11] | Peak activity is observed before the "cutoff effect," where decreasing solubility limits efficacy.[11] |
| C14-Amine Oxide | S. aureus | 7.8[11] | Amine oxides show a similar trend, with peak activity around a C14 chain length. |
| Benzalkonium Chloride | S. aureus | 1 - 10 | A common quaternary ammonium disinfectant used as a positive control, known for potent membrane activity. |
Causality Behind Experimental Choices: The data from homologous series of N-alkyl betaines and amine oxides clearly illustrate the "cutoff effect."[11] Antimicrobial activity increases with alkyl chain length up to a certain point (typically C14-C16), after which the compound's poor water solubility prevents it from effectively reaching and acting on the microbial cells, causing a sharp drop in efficacy.[11][13] A this compound derivative, with its C8 chain, would be expected to have good solubility but lower intrinsic activity than its longer-chain counterparts. This makes it a potentially useful compound where moderate, broad-spectrum activity is required without the high cytotoxicity or environmental persistence of more potent biocides.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol provides a standardized method for determining the MIC of a compound, ensuring reproducibility and comparability of results.[12][14]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Detailed Steps:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the 2-(alkylamino)ethanol derivative in a suitable solvent (e.g., DMSO).[15]
-
Perform a two-fold serial dilution of the compound directly in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).[15] The final volume in each well should be 50 or 100 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test organism (S. aureus, E. coli, etc.).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Perform a further dilution in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[15]
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[12]
-
Conclusion and Future Perspectives
Derivatives of this compound represent a class of amphiphilic compounds with significant potential in pharmaceutical formulations. Their dual-functionality as both transdermal penetration enhancers and antimicrobial agents makes them attractive candidates for development in topical and transdermal products, where enhancing drug delivery and preserving the formulation from microbial contamination are both paramount.
The comparative analysis suggests that while a C8-chain derivative may not be the most potent agent in either category when compared to longer-chain analogs or specialized compounds, its strength lies in a balanced profile of moderate efficacy and likely favorable solubility and safety characteristics. The "cutoff effect" observed in related antimicrobial and enhancer compounds highlights the critical importance of optimizing the alkyl chain length for a specific application.
Future research should focus on synthesizing and directly testing a series of 2-(Alkylamino)ethanol derivatives (from C8 to C16) to precisely map the structure-activity relationship and identify the optimal chain length for each application. Furthermore, cytotoxicity and skin irritation studies are essential next steps to validate the safety profile of these promising compounds for use in drug development.
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Piers, K. L., Brown, M. H., & Korn, C. (2000). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 44(8), 2017–2021. [Link]
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Prashar, B., et al. (2014). Synergistic action of penetration enhancers in transdermal drug delivery. Journal of Drug Delivery & Therapeutics, 4(3), 45-51. [Link]
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Sahu, R. K., et al. (2017). Comparative Analysis of Penetration Enhancer on Transdermal Drug Delivery of Antifertility Drugs. Research Journal of Pharmacy and Technology, 10(11), 3845-3850. [Link]
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Petkova, P., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(1), 123-128. [Link]
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Pinheiro, M., et al. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics, 13(5), 688. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Octylamino)ethanol Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of impurities and active pharmaceutical ingredients is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the detection of 2-(Octylamino)ethanol, a compound of interest in various pharmaceutical and industrial applications. Beyond a simple comparison, we will delve into the critical process of cross-validation, ensuring consistency and reliability of data across different analytical platforms. This document is structured to provide not only the "how" but, more importantly, the "why" behind the experimental choices, reflecting a commitment to scientific integrity and best practices in analytical chemistry.
Introduction: The Analytical Challenge of this compound
This compound is a secondary amine containing both a polar ethanolamine head and a nonpolar octyl tail. This amphipathic nature presents unique challenges for chromatographic analysis. Its high polarity can lead to poor retention on traditional reversed-phase columns and peak tailing in gas chromatography due to interactions with active sites in the system. Furthermore, as a secondary amine, it lacks a strong chromophore, making UV-Vis detection inherently insensitive without derivatization.
The choice of an analytical method is therefore a critical decision, influenced by factors such as the required sensitivity, the sample matrix, available instrumentation, and the intended purpose of the analysis (e.g., routine quality control versus impurity profiling). This guide will focus on two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry detection.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method requires a thorough understanding of the strengths and weaknesses of each technique for the specific analyte. Below is a comparative overview of GC-MS and HPLC-based methods for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is often a necessary step to improve volatility and reduce peak tailing.
Principle: The sample is vaporized and introduced into a gaseous mobile phase. Separation occurs in a column based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer provides sensitive detection and structural information.
Causality of Experimental Choices:
-
Derivatization: The presence of the polar hydroxyl and amine groups in this compound leads to strong interactions with the silanol groups on the surface of conventional GC columns, resulting in poor peak shape.[1] Derivatization, for instance, through silylation or acylation, masks these polar groups, increasing volatility and improving chromatographic performance.
-
Column Selection: A column with a stationary phase of intermediate polarity is often chosen to achieve good separation of the derivatized analyte from potential impurities.
-
Injection Technique: A splitless injection is typically used for trace analysis to maximize the amount of analyte reaching the column, thereby enhancing sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile.[2]
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is based on the analyte's affinity for the stationary and mobile phases.
Causality of Experimental Choices:
-
Detection Method:
-
UV-Vis Detection: this compound lacks a significant chromophore, making direct UV detection challenging and often necessitating pre- or post-column derivatization to attach a UV-active moiety.[3]
-
Mass Spectrometry (LC-MS): This is often the preferred detection method for underivatized this compound, offering high sensitivity and selectivity without the need for derivatization.[3]
-
-
Column and Mobile Phase Selection: For the underivatized amine, a C18 column with a mobile phase containing an ion-pairing agent or a mixed-mode column can be effective. The pH of the mobile phase is a critical parameter to control the ionization state of the amine and achieve optimal retention and peak shape.
Performance Comparison
The following table summarizes the expected performance characteristics of validated GC-MS and HPLC-MS methods for the quantification of this compound. These values are based on typical performance for similar analytes and should be established for each specific method through validation.
| Performance Parameter | GC-MS (with Derivatization) | HPLC-MS (without Derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | < 10% | < 5% |
| Limit of Detection (LOD) | Low ng/mL | Sub ng/mL |
| Limit of Quantitation (LOQ) | ng/mL | Low ng/mL |
| Sample Throughput | Moderate | High |
| Method Complexity | High (due to derivatization) | Moderate |
The Imperative of Cross-Validation
When two different analytical methods are used to measure the same analyte, especially in a regulated environment, it is crucial to demonstrate that the methods produce comparable results. This process is known as cross-validation.[4] Cross-validation is essential when:
-
Transferring a method from a development lab to a quality control lab.
-
Data from different analytical methods will be compared or combined in a single study.
-
A new method is intended to replace an existing one.
The objective of cross-validation is to ensure the integrity and consistency of data throughout the lifecycle of a product.[4]
Cross-Validation Experimental Design
A robust cross-validation protocol should be established before initiating the study. This protocol must clearly define the experiments to be performed, the samples to be analyzed, and the acceptance criteria.
Diagram of the Cross-Validation Workflow:
Caption: A typical workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
This protocol outlines the key steps for cross-validating a GC-MS method and an HPLC-MS method for the detection of this compound.
Objective: To demonstrate the equivalence of the GC-MS and HPLC-MS methods for the quantitative determination of this compound in a given matrix.
Materials:
-
Reference standard of this compound
-
Quality Control (QC) samples at low, medium, and high concentrations within the analytical range of both methods.
-
A minimum of 30 incurred samples (if available) that have been previously analyzed by one of the methods.
Procedure:
-
Protocol Approval: A detailed cross-validation protocol with pre-defined acceptance criteria must be approved by all relevant parties.
-
Sample Analysis:
-
Analyze the same set of QC samples (in triplicate) and incurred samples using both the validated GC-MS and HPLC-MS methods.
-
The analysis should be performed by different analysts on different days, if possible, to assess intermediate precision.
-
-
Data Collection: Record the concentration of this compound obtained for each sample from both methods.
-
Statistical Evaluation:
-
Percent Difference: For each sample, calculate the percent difference between the results from the two methods: % Difference = [(Result_Method2 - Result_Method1) / mean(Result_Method1, Result_Method2)] * 100
-
Acceptance Criteria for QC Samples: The mean accuracy between the results for the QC samples from each method should be within ±15%.[4]
-
Acceptance Criteria for Incurred Samples: At least two-thirds (67%) of the incurred sample results should have a percent difference within ±20%.[4]
-
Graphical Analysis: Perform a Bland-Altman plot to visually assess the agreement between the two methods. This plot graphs the difference between the two measurements against their average. The data points should be randomly scattered around the mean difference line and fall within the 95% limits of agreement.
-
Regression Analysis: Deming regression can be used to determine if there is a proportional or constant bias between the two methods.
-
Diagram of the Decision-Making Process in Cross-Validation:
Caption: Decision tree for interpreting cross-validation results.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The inclusion of QC samples at multiple concentrations ensures that the performance of each method is monitored throughout the analysis. The statistical evaluation provides an objective measure of the agreement between the methods, removing subjective interpretation. Adherence to established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) further grounds the trustworthiness of the results.[5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5]
Conclusion
The selection of an analytical method for this compound requires careful consideration of the analyte's properties and the specific requirements of the analysis. Both GC-MS (with derivatization) and HPLC-MS offer viable and robust solutions. However, the interchangeability of data from these methods can only be assured through a rigorous cross-validation study. By following a well-defined protocol with pre-established acceptance criteria, researchers and drug development professionals can ensure the reliability and consistency of their analytical data, a cornerstone of scientific integrity and regulatory compliance.
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
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International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Verhaeghe, T. (n.d.). Cross Validations. Retrieved from [Link]
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Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2008). Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888. Retrieved from [Link]
-
Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
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-
ASTM International. (2012). Standard Test Method for Determination of Diethanolamine, Triethanolamine, N-Methyldiethanolamine and N-Ethyldiethanolamine in Water by Single Reaction Monitoring Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2015). Diethanolamine analysis by HPLC or GC?. Retrieved from [Link]
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MDPI. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
ResearchGate. (2014). Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in CO2 Capture: Application to Real Samples. Retrieved from [Link]
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Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]
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ResearchGate. (2022). Validation and Comparison of Two Analytical Methods for Imatinib Therapeutic Drug Monitoring. Retrieved from [Link]
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Economic Analysis and Performance Comparison of 2-(Octylamino)ethanol in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of industrial chemicals, the selection of additives is a critical decision governed by performance, cost-effectiveness, and environmental impact. This guide provides a detailed economic and technical analysis of 2-(Octylamino)ethanol, a secondary alkanolamine with potential applications as a corrosion inhibitor and surfactant. Due to the limited publicly available data on this compound, this guide will draw logical comparisons with closely related N-alkylethanolamines and established industry alternatives to provide a comprehensive evaluation for researchers and formulators.
Introduction to this compound: Properties and Potential
This compound, also known as N-octylethanolamine, is an organic compound featuring a secondary amine and a primary alcohol functional group. This structure imparts amphiphilic properties, suggesting its utility in applications requiring surface activity, such as corrosion inhibition and emulsification.
Key Physicochemical Properties (Predicted and from related compounds):
| Property | Value | Source |
| Molecular Formula | C10H23NO | PubChem |
| Molecular Weight | 173.30 g/mol | PubChem |
| Appearance | Colorless to yellow liquid (predicted) | --- |
| Odor | Amine-like (predicted) | --- |
| Solubility | Soluble in organic solvents, limited solubility in water (predicted) | --- |
The long octyl chain provides hydrophobicity, while the ethanolamine head provides hydrophilicity and a site for interaction with metal surfaces. This molecular architecture is the basis for its potential industrial applications.
Performance Analysis in Key Industrial Applications
Corrosion Inhibition in Metalworking Fluids
Alkanolamines are commonly used in metalworking fluids as corrosion inhibitors and pH buffers. They function by adsorbing onto the metal surface, forming a protective film that prevents contact with corrosive agents. The effectiveness of these inhibitors often depends on the length of the alkyl chain and the nature of the head group.
Comparative Performance:
While direct experimental data for this compound is scarce, we can infer its potential performance by comparing it with other alkanolamines and corrosion inhibitors. The octyl chain in this compound is expected to provide a more durable and hydrophobic protective layer compared to shorter-chain alternatives like 2-(Ethylamino)ethanol or triethanolamine (TEA).
| Compound | Key Performance Characteristics |
| This compound (Predicted) | - Potentially excellent film-forming properties due to the long alkyl chain, leading to high corrosion inhibition efficiency. - Good solubility in the oil phase of metalworking fluids. |
| Triethanolamine (TEA) | - Widely used, cost-effective corrosion inhibitor and pH buffer. - Good water solubility. - May be less effective in providing long-term protection compared to longer-chain amines. |
| 2-Amino-2-methyl-1-propanol (AMP) | - Another common alkanolamine used for pH control and corrosion inhibition. |
| Octylamine | - A primary amine with a similar alkyl chain length. It is used as a corrosion inhibitor in lubricants and greases. The presence of the hydroxyl group in this compound may enhance its affinity for metal surfaces compared to octylamine. |
Experimental Evaluation Protocol for Corrosion Inhibition:
To rigorously evaluate the performance of this compound as a corrosion inhibitor, the following experimental protocol is recommended.
Objective: To determine the corrosion inhibition efficiency of this compound on mild steel in a simulated metalworking fluid.
Materials:
-
Mild steel coupons
-
Simulated metalworking fluid base (e.g., a mixture of mineral oil, emulsifiers, and water)
-
This compound
-
Alternative corrosion inhibitors (e.g., TEA, AMP) for comparison
-
Corrosive medium (e.g., 3.5% NaCl solution)
-
Electrochemical workstation (for potentiodynamic polarization and electrochemical impedance spectroscopy)
-
Weight loss measurement equipment (analytical balance)
-
Surface analysis instruments (e.g., Scanning Electron Microscope - SEM)
Methodology:
-
Weight Loss Measurement:
-
Prepare mild steel coupons of known dimensions and weight.
-
Immerse the coupons in the simulated metalworking fluid with and without different concentrations of the inhibitors.
-
Introduce the corrosive medium.
-
After a set period (e.g., 24, 48, 72 hours), remove, clean, and re-weigh the coupons.
-
Calculate the corrosion rate and inhibition efficiency.
-
-
Electrochemical Studies:
-
Use a three-electrode setup with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode.
-
Perform potentiodynamic polarization scans to determine corrosion potential (Ecorr) and corrosion current density (icorr).
-
Conduct Electrochemical Impedance Spectroscopy (EIS) to study the properties of the protective film.
-
-
Surface Analysis:
-
After the immersion test, examine the surface morphology of the steel coupons using SEM to observe the extent of corrosion and the nature of the protective film.
-
Workflow for Corrosion Inhibitor Evaluation
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Surfactant in Emulsions and Formulations
The amphiphilic nature of this compound suggests its potential as a cationic surfactant. Cationic surfactants are utilized in various applications, including as emulsifiers, fabric softeners, and biocides.
Comparative Performance:
The performance of this compound as a surfactant can be benchmarked against established cationic and non-ionic surfactants. Fatty acid esters of alkanolamines are known to be effective softening agents.
| Compound | Key Performance Characteristics |
| This compound (Predicted) | - Expected to form stable oil-in-water emulsions. - The cationic nature could provide antimicrobial properties. - Potential for use in formulations requiring a basic pH. |
| Cetyltrimethylammonium Bromide (CTAB) | - A widely used cationic surfactant with excellent emulsifying and antimicrobial properties. |
| Fatty Alcohol Ethoxylates | - A common class of non-ionic surfactants used as emulsifiers and detergents. |
| Octyldimethylamine derivatives | - Quaternized derivatives of octyldimethylamine are used as conditioning agents and fabric softeners. |
Experimental Evaluation Protocol for Surfactant Performance:
To assess the surfactant properties of this compound, the following experimental protocol is suggested.
Objective: To characterize the emulsifying properties of this compound.
Materials:
-
This compound
-
Alternative surfactants (e.g., CTAB, Tween 80)
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (deionized water)
-
Homogenizer
-
Particle size analyzer
-
Interfacial tensiometer
Methodology:
-
Emulsion Formation and Stability:
-
Prepare oil-in-water emulsions with varying concentrations of this compound and the oil phase.
-
Homogenize the mixtures for a set time and speed.
-
Monitor the stability of the emulsions over time by observing phase separation.
-
-
Droplet Size Analysis:
-
Measure the droplet size distribution of the freshly prepared emulsions using a particle size analyzer. Smaller and more uniform droplet sizes generally indicate better emulsification.
-
-
Interfacial Tension Measurement:
-
Use an interfacial tensiometer to measure the reduction in interfacial tension between the oil and water phases upon the addition of this compound. A significant reduction indicates good surfactant activity.
-
Workflow for Surfactant Performance Evaluation
Caption: Experimental workflow for evaluating surfactant performance.
Economic Analysis
A comprehensive economic analysis requires consideration of production costs and market pricing.
Synthesis and Production Cost
The industrial synthesis of N-alkylethanolamines typically involves the reaction of a primary amine with ethylene oxide. In the case of this compound, the reaction would be between octylamine and ethylene oxide.
Reaction: C8H17NH2 + C2H4O → C8H17NHCH2CH2OH
The cost of production will be influenced by the prices of the raw materials, octylamine and ethylene oxide, as well as the energy costs and capital expenditure for the reaction and purification processes. The industrial production of similar compounds like N,N-dimethylaniline uses methanol as a readily available and low-cost alkylating agent. The synthesis of n-octylamine itself is a significant cost factor.
Estimated Production Cost Factors:
-
Raw Material Costs: The market price of octylamine and ethylene oxide are the primary drivers.
-
Catalyst Costs: Depending on the specific process, a catalyst may be required.
-
Energy Consumption: The reaction is typically carried out at elevated temperatures and pressures.
-
Purification Costs: Distillation is commonly used to purify the final product.
-
Scale of Production: Larger production volumes generally lead to lower per-unit costs.
Market Price Comparison
| Compound | Price Information | Source |
| n-Octylamine | A technical grade liquid in a 341 lb drum is priced at approximately $4.60 / LB. | |
| Monoethanolamine (MEA) | The price in the United States in June 2025 was approximately $986 USD per metric ton. | |
| Ethanolamine (general) | The average cost in the domestic industry was around 7323.80 yuan/ton. |
Given that the synthesis of this compound involves an additional reaction step from octylamine, its price is expected to be higher than that of octylamine. The specialty nature of this chemical would also contribute to a premium price compared to commodity ethanolamines like MEA.
Conclusion and Future Outlook
This compound presents itself as a promising specialty chemical with potential applications as a high-performance corrosion inhibitor and a cationic surfactant. Its long alkyl chain is anticipated to confer superior film-forming and hydrophobic properties compared to shorter-chain alkanolamines.
However, the lack of extensive, publicly available experimental data necessitates a thorough in-house evaluation to validate its performance benefits against established and more cost-effective alternatives. The economic viability of this compound will be heavily dependent on its manufacturing cost and the premium that end-users are willing to pay for its potential performance advantages.
For researchers and formulators, the experimental protocols outlined in this guide provide a robust framework for a comprehensive evaluation. Future research should focus on generating empirical data to quantify the performance of this compound and to conduct a more precise cost-benefit analysis for its adoption in industrial applications.
References
-
A Study on Corrosion Inhibitor for Mild Steel in Ethanol Fuel Blend. (2021). ResearchGate. Retrieved from [Link]
- Fatty acid esters of alkanolamines and their use as softening agents. (n.d.). Google Patents.
-
Evaluation and Selection of Corrosion Inhibitors. (2015). ResearchGate. Retrieved from [Link]
-
Techno-Economic and Life Cycle Analysis of Bioethanol Production. (2022). ResearchGate. Retrieved from [Link]
- Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. (
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
